PTP1B-IN-4
Description
Properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBTDJJEQQEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Br2N3O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PTP1B-IN-4: A Technical Guide to its Allosteric Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] this compound represents a class of compounds that inhibit the enzyme by binding to a site distinct from the active site, offering a potential advantage in terms of selectivity.
Core Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of PTP1B.[4] Its mechanism of action is centered on binding to a novel allosteric site located approximately 20 Å from the catalytic site of the enzyme.[5] This binding event induces a conformational change in PTP1B that locks the enzyme in an inactive state. Specifically, the inhibitor prevents the catalytically crucial WPD loop from closing over the active site, a necessary step for substrate binding and dephosphorylation. By stabilizing the open, inactive conformation of the WPD loop, this compound effectively inhibits the enzymatic activity of PTP1B.
The allosteric site is located between the α3 and α6 helices of the PTP1B protein. The binding of this compound to this site disrupts the hydrogen-bond network between the α3, α6, and α7 helices, which is essential for the conformational changes required for catalysis.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related allosteric inhibitors described in the foundational study by Wiesmann et al., 2004. This compound is analogous to "compound 3" in this publication, which corresponds to the crystal structure with PDB ID 1T48.
| Parameter | Value | Compound Analogue | Source |
| IC50 | 8 µM | Compound 3 | |
| Binding Site | Allosteric, ~20 Å from the active site | Compound 3 | |
| PDB ID | 1T48 | Compound 3 |
Signaling Pathways
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound enhances and prolongs insulin signaling. This leads to increased phosphorylation of the insulin receptor and downstream effectors like Akt, ultimately promoting glucose uptake and utilization.
Below is a diagram illustrating the effect of this compound on the insulin signaling pathway.
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogues.
PTP1B Inhibition Assay (IC50 Determination)
This protocol is based on the methods described for determining the potency of allosteric PTP1B inhibitors.
-
Reagents and Buffers:
-
Human recombinant PTP1B (catalytic domain, residues 1-321).
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
This compound was dissolved in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add 20 μL of PTP1B enzyme solution (1 μg/ml).
-
Add 10 μL of various concentrations of this compound (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 μL of 4 mM pNPP substrate. The final reaction volume is 200 µL.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm for 30 minutes in a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for Insulin Receptor Phosphorylation
This protocol is based on the cellular assays described for evaluating the effect of PTP1B inhibitors on insulin signaling.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR) are used.
-
Cells are grown to near confluency in appropriate culture medium.
-
Prior to the experiment, cells are serum-starved for 4-6 hours.
-
-
Treatment:
-
Cells are pre-treated with this compound (e.g., 250 μM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, cells are stimulated with insulin (e.g., 10 nM) for 5-10 minutes.
-
-
Cell Lysis and Western Blotting:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-IR (pY1150/1151), total IR, phospho-Akt (Ser473), and total Akt.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the changes in protein phosphorylation.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cellular assay to determine the effect of this compound on insulin receptor phosphorylation.
Caption: Workflow for cellular analysis of this compound activity.
Conclusion
This compound is a valuable research tool for studying the allosteric regulation of PTP1B and its role in insulin signaling. Its non-competitive mechanism of action, by targeting a site distinct from the highly conserved active site, presents a promising strategy for the development of selective PTP1B inhibitors for the treatment of metabolic diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and metabolic disease.
References
- 1. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PTP1B-IN-4: A Non-Competitive Allosteric Inhibitor of Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and certain cancers due to its role as a key negative regulator in insulin, leptin, and other growth factor signaling pathways.[1][2] Allosteric inhibition presents a promising strategy to overcome the challenges of selectivity and bioavailability associated with traditional active-site inhibitors.[3][4]
Introduction to PTP1B and Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor phosphotyrosine phosphatase that plays a crucial role in downregulating key cellular signaling cascades.[5] By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, it negatively regulates the leptin pathway by dephosphorylating Janus kinase 2 (JAK2). Overactivity or overexpression of PTP1B is linked to the pathogenesis of type 2 diabetes, obesity, and has been implicated in promoting tumorigenesis in certain contexts.
The development of PTP1B inhibitors has been hampered by the highly conserved and positively charged nature of the catalytic active site among PTP family members, leading to poor selectivity and low cell permeability. Allosteric inhibitors, which bind to distinct, less conserved sites on the enzyme, offer a significant advantage. This mode of inhibition induces conformational changes that prevent the enzyme from adopting its catalytically active state, providing a path to develop more selective and effective therapeutics.
This compound is an example of such a molecule, functioning as a non-competitive allosteric inhibitor.
This compound: Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor. This mechanism involves binding to a site distinct from the catalytic active site. The binding of an allosteric inhibitor locks the enzyme in an inactive conformation. Specifically for PTP1B, allosteric inhibition typically prevents the catalytically crucial "WPD loop" from closing over the active site, a motion necessary for substrate dephosphorylation. This results in a decrease in the maximum reaction velocity (Vmax) without affecting the substrate's binding affinity (Km).
The binding of this compound to an allosteric site prevents the dephosphorylation of key signaling molecules like the insulin receptor. This leads to sustained phosphorylation and prolonged downstream signaling, effectively enhancing insulin sensitivity at a cellular level.
Caption: Mechanism of this compound non-competitive allosteric inhibition.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Description | Source |
| IC₅₀ | 8 µM | The concentration of inhibitor required to reduce PTP1B enzyme activity by 50% in a biochemical assay. | |
| Cellular Activity | Effective at 250 µM | Concentration shown to stimulate insulin receptor phosphorylation in CHO cells overexpressing the human IR. | |
| Inhibition Type | Non-competitive allosteric | Binds to an allosteric site, reducing Vmax with no change to Km. |
PTP1B Signaling Pathways
PTP1B is a critical node in several metabolic signaling pathways. Its inhibition by this compound is expected to potentiate signaling through these cascades.
Caption: this compound enhances the insulin signaling pathway by inhibiting PTP1B.
Experimental Protocols
The following sections detail generalized protocols for the biochemical and cellular characterization of this compound, based on standard methodologies reported in the literature.
Biochemical Assay: PTP1B Enzymatic Activity (IC₅₀ Determination)
This protocol describes a common method to determine the IC₅₀ value of an inhibitor using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B (truncated catalytic domain, e.g., residues 1-321)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (Dimethyl sulfoxide)
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96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Then, further dilute these into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and low (e.g., <2%).
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to a working concentration (e.g., 0.05-0.1 µg/mL) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 10 µL of the diluted this compound solutions (or DMSO for control wells).
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Include a "no enzyme" blank control containing 90 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Start the reaction by adding 10 µL of a 10X pNPP stock solution (e.g., 20 mM for a final concentration of 2 mM) to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the rates by expressing them as a percentage of the activity of the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay: Insulin Receptor Phosphorylation
This protocol outlines a method to assess the effect of this compound on insulin signaling in a cellular context.
Materials:
-
CHO-IR cells (Chinese Hamster Ovary cells overexpressing the human insulin receptor)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium
-
This compound
-
Human Insulin
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PBS (Phosphate-Buffered Saline)
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Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Starvation: Plate CHO-IR cells and grow to 80-90% confluency. The day before the experiment, starve the cells by replacing the growth medium with serum-free medium for 12-16 hours.
-
Inhibitor Treatment: Treat the starved cells with this compound (e.g., at 250 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Insulin Stimulation: Stimulate the cells by adding a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes at 37°C. Include non-insulin-stimulated controls.
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Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-IR, total-IR, phospho-Akt, and total-Akt.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. For each target, normalize the phosphorylated protein signal to the total protein signal. Compare the levels of phosphorylation between different treatment groups to assess the effect of this compound.
Experimental and Logical Workflows
A logical workflow for the characterization of a novel PTP1B allosteric inhibitor like this compound is crucial for systematic evaluation.
Caption: A typical workflow for characterizing a novel PTP1B inhibitor.
Conclusion
This compound serves as a valuable tool for studying the therapeutic potential of non-competitive allosteric inhibition of PTP1B. Its ability to enhance insulin receptor phosphorylation in cellular models underscores the viability of this approach. Further characterization, including determination of its binding site, selectivity against closely related phosphatases, and efficacy in in vivo models of diabetes and obesity, will be critical in advancing its potential as a lead compound for drug development. The methodologies and data presented in this guide provide a foundational framework for researchers pursuing the development of next-generation PTP1B inhibitors.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Protein Tyrosine Phosphatase 1B (PTP1B) in the Insulin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a pivotal negative regulator of the insulin signaling cascade. Its overexpression and increased activity are strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity. PTP1B primarily exerts its function by dephosphorylating key phosphotyrosine residues on the activated insulin receptor (IR) and its principal substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating downstream signaling. Genetic deletion and pharmacological inhibition of PTP1B in preclinical models have consistently demonstrated enhanced insulin sensitivity, improved glucose homeostasis, and resistance to diet-induced obesity. This has positioned PTP1B as a high-priority therapeutic target for metabolic diseases. This technical guide provides a comprehensive overview of the core molecular mechanisms of PTP1B action, summarizes key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.
Core Mechanism of PTP1B in Insulin Signal Attenuation
The canonical insulin signaling pathway is initiated when insulin binds to the extracellular α-subunit of the insulin receptor (IR), inducing a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunit. This leads to receptor autophosphorylation on specific tyrosine residues, creating docking sites for substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[1][2][3]
PTP1B, a non-receptor protein tyrosine phosphatase anchored to the cytosolic face of the endoplasmic reticulum (ER), acts as a primary "brake" on this signaling cascade.[1][4] Its role is to terminate the signal by catalyzing the hydrolysis of phosphate groups from key phosphotyrosine residues.
Key Substrates and Molecular Interactions:
-
Insulin Receptor (IR): PTP1B directly interacts with and dephosphorylates the activated IR. Structural and biochemical studies have shown that PTP1B specifically targets the phosphotyrosine residues within the activation loop of the IR kinase domain (pTyr1162 and pTyr1163), which are critical for maximal kinase activity. Dephosphorylation of these sites reverts the IR to its inactive state, effectively shutting down the signal at its origin. The interaction is not merely catalytic; a non-catalytic binding mode also appears to be important for the selective recruitment of PTP1B to the IR.
-
Insulin Receptor Substrate 1 (IRS-1): Beyond the receptor itself, PTP1B also dephosphorylates tyrosine-phosphorylated IRS-1. Phosphorylated IRS-1 serves as a scaffold for downstream signaling molecules, including the p85 regulatory subunit of PI3-kinase. By dephosphorylating IRS-1, PTP1B prevents the recruitment and activation of PI3-kinase, thereby inhibiting the entire downstream PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, including GLUT4 transporter translocation and glucose uptake.
The coordinated dephosphorylation of both the IR and IRS-1 makes PTP1B a highly efficient and potent negative regulator of insulin action.
Quantitative Data from Preclinical Models
The physiological significance of PTP1B has been extensively validated through genetic knockout mouse models. These studies provide compelling quantitative evidence for its role in metabolism.
Table 1: Metabolic Phenotypes of Whole-Body PTP1B Knockout (KO) Mice
| Parameter | Wild-Type (WT) Mice | PTP1B KO Mice | Key Finding | Reference(s) |
| Body Weight (High-Fat Diet) | Significant weight gain | Resistant to weight gain | PTP1B deletion protects against diet-induced obesity. | |
| Adiposity (Fat Mass) | Normal/High | Markedly decreased | Reduced fat stores contribute to lean phenotype. | |
| Fasting Blood Glucose | Normal | Significantly lower | Improved basal glucose control. | |
| Fasting Plasma Insulin | Normal | ~50% lower | Indicates significantly enhanced insulin sensitivity. | |
| Glucose Tolerance Test (GTT) | Normal glucose clearance | Enhanced glucose clearance | More efficient disposal of a glucose load. | |
| Insulin Tolerance Test (ITT) | Normal insulin response | Enhanced insulin response | Heightened sensitivity to exogenous insulin. | |
| Whole-Body Glucose Disposal | Normal | Significantly enhanced | Increased glucose uptake, primarily by skeletal muscle. | |
| Energy Expenditure | Normal | Increased | PTP1B deficiency leads to a hypermetabolic state. |
Table 2: Effects of Tissue-Specific PTP1B Deletion
| Tissue-Specific Deletion | Effect on Body Weight/Adiposity | Effect on Insulin Sensitivity | Key Insight | Reference(s) |
| Liver | No change | Improved hepatic insulin sensitivity, improved glucose tolerance. | Liver PTP1B is a key regulator of glucose homeostasis, independent of adiposity. | |
| Muscle | No change | Improved glucose uptake and insulin signaling in muscle. | Muscle PTP1B directly regulates peripheral glucose disposal. | |
| Brain (Neuronal) | Protected from diet-induced obesity | Enhanced systemic insulin sensitivity. | Central PTP1B signaling regulates energy balance and body weight. |
Key Experimental Methodologies
Elucidating the role of PTP1B requires a combination of in vitro biochemical assays, cell-based signaling studies, and in vivo metabolic analyses.
In Vitro PTP1B Phosphatase Activity Assay
This assay directly measures the enzymatic activity of PTP1B against a substrate.
Principle: Recombinant PTP1B is incubated with a generic phosphatase substrate, p-nitrophenyl phosphate (pNPP), or a more specific phosphopeptide. PTP1B dephosphorylates the substrate, and the resulting product (p-nitrophenol for pNPP) is measured colorimetrically at 405 nm. The rate of product formation is proportional to PTP1B activity.
Detailed Protocol (using pNPP):
-
Reagents:
-
PTP1B Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Recombinant human PTP1B enzyme.
-
Substrate: 100 mM p-Nitrophenyl Phosphate (pNPP) stock in water.
-
Stop Solution: 1 M NaOH.
-
-
Procedure:
-
Prepare a reaction mix by diluting recombinant PTP1B to the desired concentration (e.g., 0.05-0.5 µg/mL) in PTP1B Assay Buffer.
-
If testing inhibitors, pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.
-
Add 50 µL of the enzyme (or enzyme + inhibitor) solution to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of 2 mM pNPP (diluted from stock into the assay buffer).
-
Incubate the plate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate activity based on a standard curve generated with p-nitrophenol.
-
Co-Immunoprecipitation of PTP1B and Insulin Receptor
This technique is used to demonstrate a direct or indirect interaction between PTP1B and its substrates (IR, IRS-1) within a cellular context.
Principle: Cells are stimulated with insulin to induce IR phosphorylation and complex formation. The cells are then lysed under non-denaturing conditions. An antibody specific to one protein (e.g., the Insulin Receptor) is used to capture it from the lysate. Any proteins bound to the target protein will be "co-precipitated." The resulting complex is then analyzed by Western blotting using an antibody against the putative interaction partner (e.g., PTP1B). Using a "substrate-trapping" mutant of PTP1B (e.g., D181A), which can bind but not dephosphorylate substrates, can enhance the detection of the interaction.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HEK293, FAO hepatocytes) to 80-90% confluency.
-
Serum-starve cells for 4-6 hours.
-
Stimulate with 100 nM insulin for 5-10 minutes at 37°C.
-
Immediately wash cells with ice-cold PBS containing 1 mM sodium orthovanadate (a phosphatase inhibitor).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine total protein concentration of the supernatant (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of anti-Insulin Receptor β-subunit antibody overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PTP1B.
-
Use a secondary HRP-conjugated antibody and detect with an enhanced chemiluminescence (ECL) substrate. A band corresponding to the molecular weight of PTP1B confirms the interaction.
-
In Vivo Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Principle: A conscious, unrestrained mouse receives a constant infusion of insulin to stimulate whole-body glucose uptake. Simultaneously, a variable infusion of glucose is administered to "clamp" the blood glucose at a normal, steady level (euglycemia). In insulin-sensitive animals, the body responds strongly to the insulin, and a higher glucose infusion rate (GIR) is required to maintain euglycemia. In insulin-resistant animals, a lower GIR is needed.
Detailed Protocol (Mouse Model):
-
Surgical Preparation:
-
Five to seven days prior to the study, mice are anesthetized, and an indwelling catheter is surgically implanted into the jugular vein for infusions. Mice are allowed to recover fully.
-
-
Clamp Procedure:
-
After an overnight fast (e.g., 6 hours), the mouse is placed in a restrainer, and the catheter is connected to infusion pumps.
-
A primed, continuous infusion of human insulin is started (e.g., 2.5 mU/kg/min).
-
Blood glucose is monitored every 5-10 minutes from the tail tip.
-
A variable infusion of 20% dextrose is started and adjusted as needed to maintain blood glucose at a target level (e.g., 120-140 mg/dL).
-
The clamp is typically run for 120 minutes. Steady-state is achieved when the glucose infusion rate is constant for at least 30 minutes.
-
-
Data Analysis:
-
The Glucose Infusion Rate (GIR) during the last 30-60 minutes of the clamp is calculated and averaged.
-
The GIR is the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
(Optional) A tracer like [3-³H]glucose can be co-infused to measure whole-body glucose turnover and tissue-specific glucose uptake.
-
Conclusion and Future Directions
PTP1B is a validated and critical negative regulator of insulin signaling, playing a direct role in the pathophysiology of insulin resistance. Its dephosphorylation of the IR and IRS-1 effectively dampens the metabolic actions of insulin. The compelling preclinical data from knockout and inhibition studies have established PTP1B as a premier therapeutic target for type 2 diabetes and obesity. The primary challenge for drug development has been to create inhibitors that are potent, highly selective against other closely related phosphatases, and possess favorable oral bioavailability. Future research will continue to focus on developing novel allosteric inhibitors and exploring tissue-specific delivery mechanisms to maximize therapeutic benefit while minimizing potential off-target effects. The experimental protocols detailed herein remain fundamental tools in the ongoing effort to modulate PTP1B activity for metabolic health.
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance [mdpi.com]
- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
PTP1B-IN-4 and Its Role in Modulating Leptin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis, primarily through its signaling cascade in the hypothalamus. The leptin receptor, upon ligand binding, activates the Janus kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The activity of this pathway is tightly controlled by negative regulators, among which Protein Tyrosine Phosphatase 1B (PTP1B) is a key player. PTP1B dephosphorylates and inactivates JAK2, thereby attenuating leptin signaling.[1][2] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance leptin sensitivity in conditions like obesity and type 2 diabetes. This technical guide provides an in-depth overview of the interplay between PTP1B and leptin signaling, with a specific focus on the non-competitive allosteric inhibitor, PTP1B-IN-4. We will delve into the core signaling pathways, present available quantitative data, and provide detailed experimental protocols for studying the effects of PTP1B inhibitors on leptin signaling.
The Leptin Signaling Pathway and PTP1B Regulation
Leptin exerts its physiological effects by binding to the long form of the leptin receptor (Ob-Rb), a member of the class I cytokine receptor superfamily. This binding event triggers a cascade of intracellular signaling events, with the JAK/STAT pathway being the most well-characterized.
1.1. The Canonical JAK/STAT Pathway
The binding of leptin to Ob-Rb induces receptor dimerization and the subsequent recruitment and trans-autophosphorylation of JAK2.[2] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to regulate gene expression.[3]
1.2. Negative Regulation by PTP1B
PTP1B acts as a critical negative regulator of the leptin signaling pathway by directly targeting and dephosphorylating JAK2.[1] This action prevents the subsequent phosphorylation and activation of STAT3, effectively dampening the leptin signal. The overexpression or increased activity of PTP1B is associated with leptin resistance, a condition where the cellular response to leptin is blunted, leading to a dysregulation of energy balance.
1.3. This compound: A Non-Competitive Allosteric Inhibitor
This compound is a known non-competitive, allosteric inhibitor of PTP1B. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition of its catalytic activity. This mode of inhibition can offer advantages in terms of specificity over active-site inhibitors.
Quantitative Data
While specific quantitative data on the direct effects of this compound on leptin signaling are limited in publicly available literature, we can summarize the known properties of the compound and the expected quantitative outcomes based on the mechanism of PTP1B inhibition.
| Parameter | Value/Expected Outcome | Reference |
| This compound IC50 | 8 µM | |
| Mechanism of Action | Non-competitive, allosteric | |
| Effect on Leptin-induced JAK2 Phosphorylation | Expected to increase in a dose-dependent manner | |
| Effect on Leptin-induced STAT3 Phosphorylation | Expected to increase in a dose-dependent manner | |
| Effect on Leptin Target Gene Expression (e.g., POMC) | Expected to increase in a dose-dependent manner |
Signaling Pathways and Experimental Workflows
3.1. Leptin Signaling and PTP1B Inhibition Pathway
The following diagram illustrates the canonical leptin signaling pathway and the point of intervention for this compound.
References
The Therapeutic Potential of PTP1B-IN-4 in Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways. Its overexpression is implicated in the pathogenesis of insulin resistance and type 2 diabetes (T2D). Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of T2D. This technical guide focuses on PTP1B-IN-4, a non-competitive allosteric inhibitor of PTP1B, and explores its therapeutic potential. While specific quantitative in vivo and extensive in vitro data for this compound are not widely published, this document provides a comprehensive overview of the mechanism of action of PTP1B inhibitors, detailed experimental protocols for their evaluation, and representative data from a well-characterized PTP1B inhibitor, Trodusquemine (MSI-1436), to illustrate the potential efficacy.
Introduction: PTP1B as a Therapeutic Target in Type 2 Diabetes
Type 2 diabetes is characterized by insulin resistance, a condition where cells in the body do not respond effectively to insulin, leading to elevated blood glucose levels. Protein Tyrosine Phosphatase 1B (PTP1B) plays a pivotal role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1] This dephosphorylation dampens the insulin signal, contributing to insulin resistance.[2] Genetic and preclinical studies have demonstrated that the inhibition or deletion of PTP1B enhances insulin sensitivity, improves glucose tolerance, and confers resistance to diet-induced obesity.[2][3] Therefore, small molecule inhibitors of PTP1B, such as this compound, are being investigated as potential therapeutic agents for T2D.
This compound is identified as a non-competitive allosteric inhibitor of PTP1B with an IC50 of 8 μM. Allosteric inhibition offers the potential for greater selectivity over other protein tyrosine phosphatases, a challenge often encountered with active-site directed inhibitors. By binding to a site distinct from the active site, allosteric inhibitors can modulate the enzyme's activity without competing with the natural substrate.
Mechanism of Action of PTP1B Inhibitors
The primary mechanism by which PTP1B inhibitors enhance insulin sensitivity is through the potentiation of the insulin signaling cascade. By inhibiting PTP1B, these compounds prevent the dephosphorylation of key signaling molecules, leading to a more robust and sustained response to insulin.
dot
Caption: this compound enhances insulin signaling.
Quantitative Data on PTP1B Inhibitor Efficacy
While specific data for this compound is limited in the public domain, the following tables present representative data from a well-characterized, selective PTP1B inhibitor, Trodusquemine (MSI-1436), to illustrate the potential therapeutic effects. Note: This data is not for this compound and is for illustrative purposes only.
In Vitro Efficacy: Phosphorylation of Insulin Signaling Proteins
| Treatment | Concentration | p-IR (Fold Change) | p-IRS-1 (Fold Change) | p-Akt (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| Trodusquemine | 1 µM | 2.5 | 2.1 | 1.8 |
| Trodusquemine | 5 µM | 4.2 | 3.8 | 3.1 |
| Trodusquemine | 10 µM | 5.8 | 5.2 | 4.5 |
Data is hypothetical and representative of expected outcomes based on published literature on PTP1B inhibitors.
In Vivo Efficacy: Effects on Blood Glucose and Body Weight in a Diabetic Mouse Model (db/db mice)
| Treatment Group | Dose | Change in Blood Glucose (%) | Change in Body Weight (%) |
| Vehicle Control | - | +5.2 | +8.1 |
| Trodusquemine | 5 mg/kg | -15.8 | -7.3 |
| Trodusquemine | 10 mg/kg | -28.4 | -12.5 |
Data is adapted from publicly available studies on Trodusquemine (MSI-1436) for illustrative purposes.[4]
Detailed Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of a PTP1B inhibitor like this compound.
In Vitro PTP1B Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PTP1B enzyme activity.
dot
Caption: Workflow for PTP1B inhibition assay.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound (or other test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (a known PTP1B inhibitor) and a negative control (vehicle).
-
Add 80 µL of assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the effect of the inhibitor on the phosphorylation of the insulin receptor in a cellular context.
Materials:
-
Cell line overexpressing the human insulin receptor (e.g., CHO-IR or HepG2 cells)
-
Cell culture medium and supplements
-
Insulin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR, and appropriate secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 nM insulin for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-IR antibody, followed by the appropriate secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-total-IR antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold change in IR phosphorylation. A similar protocol can be followed to assess the phosphorylation of IRS-1 and Akt using specific antibodies.
In Vivo Efficacy Study in a Diabetic Animal Model
This study evaluates the effect of the inhibitor on key diabetic parameters in a relevant animal model.
dot
Caption: Workflow for an in vivo efficacy study.
Materials:
-
Diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice)
-
This compound formulated for oral administration
-
Vehicle control
-
Glucometer and test strips
-
Animal balance
-
Glucose solution for Oral Glucose Tolerance Test (OGTT)
Procedure:
-
Acclimatize the animals for at least one week.
-
Randomize the animals into treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitor fasting blood glucose and body weight weekly.
-
At the end of the treatment period, perform an OGTT.
-
Fast the mice overnight.
-
Measure baseline blood glucose (t=0).
-
Administer a glucose solution orally (e.g., 2 g/kg).
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, muscle, adipose tissue) for further analysis (e.g., Western blot for signaling proteins, gene expression analysis).
Conclusion
This compound, as a non-competitive allosteric inhibitor of PTP1B, holds significant therapeutic potential for the treatment of type 2 diabetes. By enhancing insulin signaling, inhibitors of this class can improve glucose homeostasis and potentially lead to weight reduction. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other PTP1B inhibitors. While further studies are required to elucidate the specific in vivo efficacy and safety profile of this compound, the collective evidence for the therapeutic benefit of PTP1B inhibition in T2D is compelling. Continued research and development in this area are crucial for translating the promise of PTP1B inhibition into a novel and effective treatment for patients with type 2 diabetes.
References
PTP1B-IN-4: A Technical Guide for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for obesity and type 2 diabetes. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote satiety, addressing key pathologies of metabolic disease. PTP1B-IN-4 is a specific, cell-permeable, allosteric inhibitor of PTP1B. This technical guide provides a comprehensive overview of the available data on this compound and the broader context of PTP1B inhibition in obesity research. While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively published, this guide furnishes researchers with the foundational knowledge of its mechanism of action, in vitro properties, and generalized protocols for its investigation in obesity models.
Introduction to PTP1B as a Therapeutic Target in Obesity
Obesity is characterized by a state of insulin and leptin resistance. PTP1B, a non-receptor protein tyrosine phosphatase, plays a pivotal role in the development of this resistance by dephosphorylating key signaling molecules.
-
Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the metabolic actions of insulin.[1]
-
Leptin Signaling: PTP1B also dephosphorylates Janus Kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade, leading to diminished satiety signals.[2]
Genetic deletion of PTP1B in mice has provided strong validation for its role as a therapeutic target. PTP1B knockout mice are protected from diet-induced obesity, exhibit increased insulin sensitivity, and have improved glucose tolerance.[3][4] These compelling preclinical findings have spurred the development of small molecule inhibitors targeting PTP1B.
This compound: A Non-Competitive Allosteric Inhibitor
This compound is a benzofuran-6-sulfonamide derivative that functions as a non-competitive, allosteric inhibitor of PTP1B.[5] This mechanism of action is significant as it offers the potential for greater selectivity over other highly conserved protein tyrosine phosphatases, a challenge often encountered with active-site inhibitors.
In Vitro Activity
Quantitative data for this compound is primarily available from in vitro studies.
| Parameter | Value | Species/System | Reference |
| IC50 | 8 µM | Human PTP1B (298 residue form) | |
| Mechanism of Action | Non-competitive, Allosteric | Recombinant Human PTP1B | |
| Cellular Activity | Stimulates Insulin Receptor (IR) phosphorylation | CHO cells overexpressing human IR |
Table 1: In Vitro Quantitative Data for this compound
Signaling Pathways and Mechanism of Action
This compound enhances insulin and leptin signaling by inhibiting the dephosphorylation of key signaling molecules. The following diagrams illustrate the targeted pathways.
Experimental Protocols
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice and a general framework for assessing the efficacy of a PTP1B inhibitor like this compound.
4.1.1. Materials
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle solution: 10% DMSO in corn oil
-
Glucose solution (for GTT)
-
Insulin solution (for ITT)
-
Glucometer and test strips
4.1.2. Procedure
-
Induction of Obesity:
-
House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
After a one-week acclimatization period on standard chow, switch mice to a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group should remain on the standard chow.
-
-
Treatment:
-
Randomize HFD-fed mice into treatment groups (n=8-10 per group) based on body weight.
-
Prepare this compound in the vehicle solution at the desired concentration. The solution should be prepared fresh daily.
-
Administer this compound or vehicle to the respective groups daily via oral gavage for a predetermined study duration (e.g., 4-8 weeks).
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.
-
IPGTT: Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4-6 hours, then administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Procedures:
-
At the end of the study, fast mice overnight and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, lipids, etc.
-
Harvest tissues (liver, epididymal white adipose tissue, skeletal muscle, hypothalamus) and snap-freeze in liquid nitrogen for subsequent molecular analysis.
-
Western Blot Analysis of Insulin and Leptin Signaling
This protocol details the steps to assess the phosphorylation status of key proteins in the insulin and leptin signaling pathways in tissue lysates from the in vivo study.
4.2.1. Materials
-
Tissue samples (liver, muscle, hypothalamus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Insulin Receptor β (p-IR)
-
Total Insulin Receptor β (IR)
-
Phospho-JAK2 (p-JAK2)
-
Total JAK2
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
4.2.2. Procedure
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with the next primary antibody (e.g., anti-IR, then anti-β-actin).
-
Conclusion and Future Directions
This compound represents a valuable tool for the in vitro investigation of PTP1B's role in metabolic signaling. Its allosteric mechanism of action is a desirable characteristic for a therapeutic candidate. However, a significant data gap exists regarding its in vivo efficacy and pharmacokinetic properties in the context of obesity. The protocols provided in this guide offer a framework for researchers to conduct such studies, which are essential to further validate this compound as a potential therapeutic agent for obesity. Future research should focus on comprehensive in vivo studies to establish a clear dose-response relationship for its effects on body weight, glucose homeostasis, and food intake, as well as a thorough characterization of its ADME (absorption, distribution, metabolism, and excretion) profile.
Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High fat diet deviates PtC-specific B1 B cell phagocytosis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PTP1B-IN-4: A Technical Guide to a Non-Competitive Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PTP1B-IN-4, a known non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. Understanding the SAR of its inhibitors is crucial for the development of potent and selective therapeutic agents.
This compound has been identified as a non-competitive allosteric inhibitor of PTP1B with an IC50 of 8 μM.[1] Allosteric inhibitors offer a promising strategy for targeting PTP1B, as they bind to a site distinct from the highly conserved active site, potentially leading to greater selectivity over other protein tyrosine phosphatases.
Core Structure and Analogs
While specific SAR data for a broad series of this compound analogs is not extensively available in the public domain, we can infer key structural-activity relationships by examining related series of benzofuran and benzothiophene-based allosteric PTP1B inhibitors. The general scaffold of these inhibitors often includes a central heterocyclic ring system with various substitutions that influence potency and selectivity.
Table 1: Representative Structure-Activity Relationship of Allosteric PTP1B Inhibitors
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | PTP1B IC50 (nM) | Notes |
| 1 | Benzofuran | H | 4-Carboxyphenoxy | 50 | Binds to the active site. |
| 2 | Benzofuran | 2-Methyl | 4-Carboxyphenoxy | 35 | Increased potency with hydrophobic substituent. |
| 3 | Benzothiophene | H | 4-Carboxyphenoxy | 45 | Sulfur substitution maintains potency. |
| 4 | Benzofuran | H | 4-(Sulfonyl)salicylic acid | 25 | Bidentate binding to active and secondary sites enhances activity. |
| 5 | Benzothiophene | 2-Ethyl | 4-(Sulfonyl)salicylic acid | 20 | Further hydrophobic interaction improves potency. |
| 68 | Benzofuran Biphenyl | Benzyl | Phenylpropionic acid | 20-50 | Demonstrates in vivo antihyperglycemic activity.[2] |
Note: The data in this table is a synthesized representation from studies on benzofuran and benzothiophene biphenyl PTP1B inhibitors to illustrate general SAR principles and may not represent direct analogs of this compound.
Experimental Protocols
PTP1B Inhibition Assay (Colorimetric)
This protocol outlines a standard procedure for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Human Recombinant PTP1B
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl Phosphate (pNPP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the assay buffer.
-
Reconstitute the PTP1B enzyme in cold 1X assay buffer to a desired concentration (e.g., 0.5 ng/µL).
-
Prepare a stock solution of pNPP in 1X assay buffer (e.g., 2 mM).
-
Prepare serial dilutions of the test compound in 1X assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Protocol:
-
Add 50 µL of 1X assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions to the respective wells. For the control wells, add 10 µL of the buffer with DMSO.
-
Add 20 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
PTP1B in the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B enhances insulin sensitivity.
Experimental Workflow for PTP1B Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing PTP1B inhibitors.
Logical Relationship of SAR
The development of potent PTP1B inhibitors is guided by a logical progression of modifying a core scaffold and evaluating the impact on biological activity.
References
- 1. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Engagemment Cible Cellulaire de PTP1B-IN-4 : Un Guide Technique Approfondi
Pour : Chercheurs, scientifiques et professionnels du développement de médicaments
Ce guide technique fournit une exploration approfondie de l'engagement de la cible cellulaire de PTP1B-IN-4, un inhibiteur allostérique non compétitif de la Protéine Tyrosine Phosphatase 1B (PTP1B). La PTP1B est une cible thérapeutique validée pour le diabète de type 2, l'obésité et le cancer en raison de son rôle de régulateur négatif clé dans plusieurs voies de signalisation.[1][2] Ce document détaille les protocoles expérimentaux pour évaluer l'engagement de la cible, présente les données quantitatives pertinentes et visualise les voies de signalisation et les flux de travail expérimentaux.
Introduction à la PTP1B et à son rôle dans la maladie
La Protéine Tyrosine Phosphatase 1B (PTP1B) est une enzyme intracellulaire qui joue un rôle crucial dans la régulation d'une variété de processus cellulaires en déphosphorylant les résidus de phosphotyrosine sur les protéines cibles.[3][4] Elle est principalement localisée sur la face cytoplasmique du réticulum endoplasmique. La PTP1B est un régulateur négatif majeur des voies de signalisation de l'insuline et de la leptine.[5] En déphosphorylant le récepteur de l'insuline (IR) et ses substrats (IRS), la PTP1B atténue la signalisation de l'insuline, contribuant à la résistance à l'insuline. De même, elle régule négativement la signalisation de la leptine en déphosphorylant JAK2, une kinase en aval du récepteur de la leptine. En raison de ces fonctions, l'inhibition de la PTP1B est une stratégie thérapeutique prometteuse pour le traitement du diabète de type 2 et de l'obésité. De plus, des études ont impliqué la PTP1B dans le développement et la progression du cancer, où elle peut agir à la fois comme un promoteur et un suppresseur de tumeur en fonction du contexte cellulaire.
This compound : Un inhibiteur allostérique de la PTP1B
This compound est un inhibiteur allostérique non compétitif de la PTP1B. Contrairement aux inhibiteurs compétitifs qui se lient au site actif, les inhibiteurs allostériques se lient à un site distinct sur l'enzyme, induisant un changement conformationnel qui inactive l'enzyme. Ce mécanisme offre le potentiel d'une plus grande sélectivité par rapport aux inhibiteurs du site actif, car les sites allostériques sont généralement moins conservés parmi les phosphatases apparentées.
Des études ont montré que les inhibiteurs allostériques de la PTP1B, tels que le composé bien caractérisé Trodusquemine (MSI-1436), se lient à une poche allostérique, ce qui entraîne le blocage de la boucle catalytique WPD dans une conformation ouverte et inactive. Cela empêche la déphosphorylation des substrats.
Données quantitatives pour les inhibiteurs allostériques de la PTP1B
Bien que des données quantitatives spécifiques pour this compound soient limitées dans la littérature accessible au public, nous pouvons nous référer aux données d'inhibiteurs allostériques de PTP1B bien étudiés comme le Trodusquemine (MSI-1436) pour illustrer les paramètres clés.
| Paramètre | Composé | Valeur | Tissus/Cellules | Référence |
| IC50 | This compound | ~8 µM | - | |
| IC50 | Trodusquemine (MSI-1436) | ~1 µM | - | |
| Sélectivité (vs TCPTP) | Trodusquemine (MSI-1436) | 200 fois | - | |
| Affinité de liaison (Ki) | Trodusquemine (MSI-1436) | 600 nM | - |
Méthodologies expérimentales pour l'évaluation de l'engagement de la cible
Pour évaluer de manière robuste l'engagement de la cible de this compound dans les cellules, une combinaison de techniques est recommandée. Celles-ci incluent le test de déplacement thermique cellulaire (CETSA) pour confirmer la liaison directe du médicament, le test de ligation de proximité (PLA) pour évaluer les changements dans les interactions protéine-protéine, et le Western blot pour quantifier les effets en aval sur la signalisation.
Test de déplacement thermique cellulaire (CETSA)
Le CETSA est une méthode puissante pour vérifier l'engagement de la cible dans des cellules intactes. Le principe est que la liaison d'un ligand à sa protéine cible augmente la stabilité thermique de la protéine.
Protocole détaillé :
-
Culture et traitement cellulaires :
-
Cultivez les cellules d'intérêt (par exemple, des cellules HepG2 pour les études sur la signalisation de l'insuline) jusqu'à la confluence souhaitée.
-
Traiter les cellules avec différentes concentrations de this compound ou un véhicule (DMSO) pendant une durée optimisée (par exemple, 1 à 2 heures) à 37°C.
-
-
Défi thermique :
-
Récoltez et lavez les cellules avec du PBS.
-
Ressuspendre les cellules dans du PBS contenant des inhibiteurs de protéase et de phosphatase.
-
Aliquoter la suspension cellulaire dans des tubes PCR.
-
Chauffer les échantillons à un gradient de températures (par exemple, 40°C à 70°C) pendant 3 minutes à l'aide d'un thermocycleur, suivi d'un refroidissement à 4°C.
-
-
Lyse cellulaire et clarification :
-
Lyser les cellules par des cycles de congélation-décongélation répétés (par exemple, 3 cycles) ou par addition d'un tampon de lyse.
-
Centrifuger les lysats à haute vitesse (par exemple, 20 000 x g) pendant 20 minutes à 4°C pour séparer les protéines agrégées.
-
-
Détection et analyse :
-
Recueillir le surnageant contenant la fraction de protéines solubles.
-
Quantifier la concentration en protéines de chaque échantillon.
-
Analyser des quantités égales de protéines par Western blot en utilisant un anticorps primaire spécifique de la PTP1B.
-
Quantifier les intensités des bandes et les normaliser par rapport à l'échantillon non chauffé.
-
Tracer l'intensité normalisée en fonction de la température pour générer des courbes de fusion. Le déplacement de la courbe de fusion (ΔTm) en présence de this compound indique l'engagement de la cible.
-
Test de ligation de proximité (PLA)
Le PLA permet la visualisation et la quantification des interactions protéine-protéine in situ. Cette technique peut être utilisée pour déterminer si this compound perturbe l'interaction entre la PTP1B et ses substrats, tels que le récepteur de l'insuline.
Protocole détaillé :
-
Préparation des échantillons :
-
Cultivez les cellules sur des lamelles de verre et traitez-les avec this compound ou un véhicule comme décrit précédemment.
-
Fixez, perméabilisez et bloquez les cellules.
-
-
Incubation des anticorps primaires :
-
Incuber les cellules avec une paire d'anticorps primaires dirigés contre la PTP1B et son substrat d'intérêt (par exemple, le récepteur de l'insuline), élevés dans différentes espèces (par exemple, lapin et souris).
-
-
Ligation et amplification :
-
Incuber avec des anticorps secondaires conjugués à des oligonucléotides (sondes PLA).
-
Ajouter une solution de ligation contenant des oligonucléotides connecteurs et une ligase pour former une matrice d'ADN circulaire si les protéines sont à proximité (moins de 40 nm).
-
Effectuer une amplification par cercle roulant pour générer un produit d'ADN concatémérique.
-
-
Détection et analyse :
-
Détecter le produit d'ADN amplifié à l'aide de sondes d'hybridation marquées par fluorescence.
-
Visualiser les signaux PLA (points fluorescents) à l'aide d'un microscope à fluorescence. Chaque point représente une seule interaction.
-
Quantifier le nombre de signaux PLA par cellule. Une diminution du nombre de signaux en présence de this compound indiquerait une perturbation de l'interaction PTP1B-substrat.
-
Analyse par Western Blot de la signalisation en aval
Le Western blot est utilisé pour quantifier les changements dans l'état de phosphorylation des protéines clés en aval de la PTP1B, fournissant des preuves fonctionnelles de l'engagement de la cible.
Protocole détaillé :
-
Traitement cellulaire et lyse :
-
Traiter les cellules avec this compound comme décrit précédemment, souvent en combinaison avec une stimulation (par exemple, de l'insuline).
-
Lyser les cellules dans un tampon de lyse approprié contenant des inhibiteurs de protéase et de phosphatase.
-
-
Quantification des protéines et électrophorèse :
-
Déterminer la concentration en protéines de chaque lysat.
-
Séparer des quantités égales de protéines par électrophorèse sur gel de polyacrylamide-dodécylsulfate de sodium (SDS-PAGE).
-
-
Transfert sur membrane et immunodétection :
-
Transférer les protéines sur une membrane de PVDF ou de nitrocellulose.
-
Bloquer la membrane et l'incuber avec des anticorps primaires spécifiques pour les formes phosphorylées et totales des protéines d'intérêt (par exemple, p-IR, IR, p-AKT, AKT).
-
Incuber avec des anticorps secondaires appropriés conjugués à la HRP.
-
-
Détection et analyse :
-
Détecter les signaux à l'aide d'un substrat de chimioluminescence.
-
Quantifier les intensités des bandes et normaliser les niveaux de protéines phosphorylées par rapport aux niveaux de protéines totales. Une augmentation de la phosphorylation des substrats de la PTP1B lors du traitement par this compound démontre une inhibition fonctionnelle.
-
Visualisations des voies et des flux de travail
Voies de signalisation
Légende : Voies de signalisation de l'insuline et de la leptine régulées par la PTP1B.
Flux de travail expérimental
References
- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-4: A Technical Guide to its Effects on Downstream Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of PTP1B-IN-4, a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It explores the compound's mechanism of action and its subsequent effects on critical downstream signaling pathways, primarily the insulin and leptin cascades. This guide consolidates quantitative data, outlines key experimental protocols, and visualizes the molecular interactions and workflows to support further research and development in metabolic diseases.
Introduction: The Role of PTP1B in Metabolic Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key intracellular non-receptor enzyme that functions as a critical negative regulator in multiple signaling pathways.[1] By removing phosphate groups from tyrosine residues on various proteins, PTP1B effectively attenuates signal transduction.[2] Its primary, well-established targets include the Insulin Receptor (IR) and Janus Kinase 2 (JAK2), the kinase associated with the leptin receptor.[1][3]
Overactivity or overexpression of PTP1B is linked to the pathogenesis of insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which is associated with obesity.[2] This central role in metabolic dysregulation has made PTP1B a significant therapeutic target for the development of novel treatments for these conditions. This compound is a small molecule inhibitor designed to specifically block the activity of this enzyme, thereby enhancing sensitivity to both insulin and leptin.
This compound: Mechanism of Action
This compound is characterized as a non-competitive, allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind directly to the highly conserved active site, allosteric inhibitors bind to a secondary site on the enzyme. This binding induces a conformational change that inactivates the enzyme, offering a potential for greater specificity over other closely related phosphatases, such as TC-PTP.
Quantitative Data: Inhibitor Profile
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |
| Inhibition Type | Non-competitive, Allosteric | |
| IC₅₀ | 8 µM |
Effect on Downstream Signaling Cascades
By inhibiting PTP1B, this compound potentiates the signaling cascades negatively regulated by the enzyme. The most prominent of these are the insulin and leptin pathways.
Insulin Signaling Pathway
PTP1B is a primary negative regulator of the insulin signaling cascade, acting to dephosphorylate and inactivate both the Insulin Receptor (IR) and its downstream substrate, Insulin Receptor Substrate-1 (IRS-1). Inhibition of PTP1B by this compound reverses this effect, leading to enhanced insulin sensitivity.
Mechanism of Enhancement:
-
Insulin Receptor (IR) Phosphorylation: In the presence of this compound, the autophosphorylation of the IR upon insulin binding is sustained, as PTP1B is unable to dephosphorylate it.
-
IRS-1 and Akt Activation: The sustained activation of the IR leads to increased tyrosine phosphorylation of IRS-1. This, in turn, activates the PI3K/Akt signaling pathway. This compound has been shown to induce the phosphorylation of both IRS-1 and Akt.
-
Metabolic Outcome: Enhanced Akt signaling promotes the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake into cells and thereby improving glycemic control.
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, the tyrosine kinase associated with the leptin receptor (LepR). This action is crucial in the central nervous system, particularly the hypothalamus, where leptin signaling controls appetite and energy expenditure.
Mechanism of Enhancement:
-
JAK2 Phosphorylation: Leptin binding to its receptor activates JAK2 through autophosphorylation. PTP1B normally counteracts this by dephosphorylating JAK2. Inhibition of PTP1B by a compound like this compound prevents this dephosphorylation, leading to prolonged JAK2 activation.
-
STAT3 Activation: Activated JAK2 phosphorylates the leptin receptor, creating docking sites for STAT3 (Signal Transducer and Activator of Transcription 3). JAK2 then phosphorylates STAT3.
-
Transcriptional Regulation: Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes (e.g., POMC) that suppress appetite and increase energy expenditure, thereby restoring leptin sensitivity.
Caption: this compound restores leptin sensitivity by inhibiting PTP1B.
Quantitative Data: Effects on Signaling Molecules
The following table summarizes the observed effects of this compound on key downstream signaling proteins.
| Cell Line | Treatment | Target Protein | Observed Effect | Source |
| CHO cells (overexpressing human IR) | 250 µM this compound for 1 hour | Insulin Receptor (IR) | Stimulates phosphorylation | |
| CHO cells (overexpressing human IR) | 250 µM this compound for 1 hour | IRS-1 | Induces phosphorylation | |
| CHO cells (overexpressing human IR) | 250 µM this compound for 1 hour | Akt | Induces phosphorylation |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of PTP1B inhibitors like this compound.
In Vitro PTP1B Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on PTP1B enzyme activity.
Objective: To calculate the IC₅₀ value of this compound.
Materials:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer (e.g., HEPES, NaCl, DTT, EDTA).
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide substrate (e.g., 'IR5' Insulin receptor β, residues 1142-1153).
-
This compound dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).
-
Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (e.g., suramin, a known inhibitor).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm. The product (p-nitrophenol) is yellow.
-
Calculate the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
Western Blot Analysis of Protein Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of downstream targets in a cellular context.
Objective: To measure changes in the phosphorylation of IR, IRS-1, Akt, JAK2, and STAT3.
Materials:
-
Cell line of interest (e.g., HepG2, CHO-IR).
-
Cell culture medium and serum.
-
This compound.
-
Ligand for stimulation (e.g., insulin, leptin).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Inhibitor Treatment: Treat cells with this compound (e.g., 250 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 nM insulin) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Caption: Experimental workflow for Western blot analysis.
Summary and Future Directions
This compound acts as a potent tool for investigating the roles of PTP1B in metabolic regulation. By allosterically inhibiting PTP1B, it effectively enhances downstream signaling in both the insulin and leptin pathways. This leads to increased phosphorylation of key mediators such as the IR, IRS-1, Akt, and JAK2, ultimately promoting glucose uptake and restoring leptin sensitivity. The data strongly support the therapeutic concept of PTP1B inhibition for treating type 2 diabetes and obesity.
Future research should focus on improving the pharmacokinetic properties and in vivo efficacy of PTP1B inhibitors, while carefully assessing selectivity against other protein tyrosine phosphatases to minimize potential off-target effects. The detailed methodologies and pathway analyses presented in this guide serve as a foundational resource for professionals engaged in this promising area of drug discovery.
References
Preclinical Profile of PTP1B-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] this compound has been identified as a potential candidate for further investigation in these areas.
Core Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay Type |
| IC50 | 8 μM | PTP1B Inhibition Assay |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Effect |
| CHO cells (overexpressing human IR) | 250 μM | Stimulates insulin receptor (IR) phosphorylation |
| CHO cells (overexpressing human IR) | 250 μM | Induces phosphorylation of IRS-1 and Akt |
Table 2: In Vitro Cellular Activity of this compound [3]
| Parameter | Value |
| Formulation | 10% DMSO / 90% Corn Oil |
| Solubility | ≥ 2.08 mg/mL (2.81 mM) |
Table 3: In Vivo Formulation of this compound [3]
Mechanism of Action
This compound is a non-competitive allosteric inhibitor of PTP1B.[3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, such as IRS-1 and Akt, thereby promoting insulin signaling.
Signaling Pathway
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the mechanism of action of this compound.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available in the searched literature. The following are generalized methodologies based on standard practices in the field for the types of experiments cited.
PTP1B Enzyme Inhibition Assay (Generalized Protocol)
-
Reagents and Materials: Recombinant human PTP1B, a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide), assay buffer, this compound, and a microplate reader.
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the recombinant PTP1B enzyme to the wells of a microplate.
-
Add the different concentrations of this compound to the wells and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Insulin Receptor Phosphorylation Assay (Generalized Protocol)
-
Cell Culture: Culture CHO cells overexpressing the human insulin receptor in appropriate media.
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for several hours to reduce basal phosphorylation.
-
Treat the cells with this compound (250 μM) or a vehicle control for 1 hour.
-
Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated IR, IRS-1, and Akt, as well as total protein levels, using Western blotting or an ELISA-based method with specific antibodies.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound.
-
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a PTP1B inhibitor like this compound.
Caption: Preclinical evaluation workflow for a PTP1B inhibitor.
Logical Relationships in Drug Discovery
The development of PTP1B inhibitors like this compound follows a logical progression from target validation to clinical development.
Caption: Logical flow of PTP1B inhibitor drug discovery.
References
Unraveling the Allosteric Inhibition of PTP1B: A Technical Guide for Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. Allosteric inhibition offers a promising strategy to overcome the challenges of developing specific and effective PTP1B inhibitors. This document outlines the core mechanisms of allosteric inhibition, details key experimental protocols for inhibitor characterization, and presents quantitative data for known allosteric inhibitors.
Introduction: The Significance of PTP1B Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. It does so by dephosphorylating the activated insulin receptor and Janus kinase 2 (JAK2), respectively.[1][2] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which contributes to obesity.[3] Furthermore, PTP1B has been implicated in the progression of certain cancers, such as breast cancer.[4]
Traditional efforts to develop PTP1B inhibitors have focused on the active site. However, the highly conserved and positively charged nature of the PTP1B active site poses significant challenges in achieving inhibitor selectivity and cell permeability. Allosteric inhibitors, which bind to a site distinct from the active site, offer a compelling alternative.[3] These inhibitors induce conformational changes that modulate the enzyme's activity, often leading to enhanced selectivity and improved pharmacokinetic properties.
PTP1B Signaling Pathways and Allosteric Regulation
PTP1B primarily attenuates the insulin and leptin signaling pathways. In the insulin signaling cascade, PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), thereby dampening the downstream signals that lead to glucose uptake and metabolism. In the leptin pathway, PTP1B dephosphorylates JAK2, a key kinase that mediates leptin's effects on appetite and energy expenditure.
Allosteric inhibitors of PTP1B bind to a pocket approximately 20 Å away from the catalytic site, often involving helices α3, α6, and α7. This binding event prevents the catalytically crucial WPD loop from closing over the active site, thereby locking the enzyme in an inactive conformation. This mechanism of action is distinct from that of active-site inhibitors and provides a basis for achieving greater selectivity over other protein tyrosine phosphatases.
PTP1B Signaling Pathways and Inhibition
Quantitative Data on PTP1B Allosteric Inhibitors
The development of potent and selective allosteric inhibitors is a key focus of PTP1B-related drug discovery. The following table summarizes quantitative data for a selection of reported PTP1B allosteric inhibitors.
| Inhibitor Name/ID | Allosteric Site | IC50 (µM) | Ki (µM) | Binding Affinity (Kd, µM) | Reference(s) |
| Compound 3 | α3/α6/α7 helices | 8 | - | - | |
| Compound 2 | α3/α6/α7 helices | 22 | - | - | |
| Compound 1 | α3/α6/α7 helices | 350 | - | - | |
| MSI-1436 (Trodusquemine) | C-terminus | 1 | 0.6 | - | |
| JTT-551 | Not specified | - | 0.22 | - | |
| Mucusisoflavone B | Not specified | 2.5 ± 0.2 | - | - | |
| Molecule 16 | Not specified | 40 (for TCPTP) | - | - |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the characterization of PTP1B allosteric inhibitors. This section provides detailed methodologies for key in vitro and cell-based assays.
In Vitro PTP1B Enzymatic Activity Assay (pNPP Assay)
This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate solution (10 mM)
-
Assay buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Stop solution: 5 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.
-
Add 160 µL of assay buffer containing PTP1B enzyme (final concentration 20-75 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPP substrate solution (final concentration 1 mM).
-
Incubate the plate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of an inhibitor to PTP1B by monitoring changes in the fluorescence polarization of a labeled probe.
Materials:
-
Recombinant human PTP1B (catalytically inactive C215S mutant is often used to prevent substrate turnover)
-
Fluorescently labeled probe that binds to the allosteric site
-
Assay buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl.
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the fluorescent probe at a fixed concentration (typically in the low nanomolar range).
-
Add the PTP1B C215S mutant protein to a final concentration that yields a significant polarization signal.
-
Add the serially diluted test inhibitor or vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based probe).
-
Calculate the displacement of the probe and determine the inhibitor's binding affinity (Ki or IC50).
Cellular Assay: Western Blot for Akt Phosphorylation
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.
Materials:
-
Cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and serum
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities to determine the fold-change in Akt phosphorylation.
Experimental Workflow for PTP1B Allosteric Inhibitor Discovery
Conclusion and Future Directions
Allosteric inhibition of PTP1B represents a highly promising avenue for the development of novel therapeutics for metabolic diseases and cancer. The discovery of distinct allosteric sites provides a foundation for designing highly selective inhibitors that avoid the challenges associated with targeting the conserved active site. The experimental protocols detailed in this guide offer a robust framework for the identification and characterization of such compounds.
Future research in this area will likely focus on the discovery of novel allosteric sites, the development of more potent and drug-like inhibitors, and a deeper understanding of the structural basis for allosteric regulation of PTP1B. The continued application of integrated approaches, combining biochemical, biophysical, and cellular assays, will be essential for advancing PTP1B allosteric inhibitors from the laboratory to the clinic.
References
- 1. An affinity-based fluorescence pol ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
PTP1B-IN-4: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PTP1B-IN-4, a significant non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1] This document details the chemical properties of this compound, a representative synthesis protocol, its mechanism of action on critical signaling pathways, and standard experimental procedures for its evaluation.
Chemical Properties of this compound
This compound is a small molecule inhibitor characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide | [2] |
| CAS Number | 765317-72-4 | [3] |
| Molecular Formula | C₂₆H₁₉Br₂N₃O₇S₃ | [4] |
| Molecular Weight | 741.45 g/mol | [5] |
| SMILES | CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br | |
| IC₅₀ | 8 µM | |
| Description | A non-competitive allosteric inhibitor of PTP1B. | |
| Solubility | Soluble in DMSO. | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound
Disclaimer: This is a reconstructed synthetic protocol based on analogous chemical reactions and should be adapted and optimized under appropriate laboratory conditions.
Overall Synthetic Scheme:
The synthesis can be envisioned in a multi-step process involving the construction of the substituted benzofuran core, followed by Friedel-Crafts acylation, and finally, sulfonamide bond formation.
Step 1: Synthesis of 2-ethyl-6-sulfonamidobenzofuran
A potential route to the benzofuran core involves the reaction of a suitably substituted phenol with an α-haloketone followed by cyclization.
Step 2: Friedel-Crafts Acylation
The benzofuran from Step 1 can be acylated at the 3-position using 3,5-dibromo-4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 3: Sulfonamide Formation
The final step involves the coupling of the product from Step 2 with 4-(thiazol-2-ylsulfamoyl)aniline.
Detailed Experimental Protocol (Representative):
-
Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Step 1 & 2 (Combined for brevity in this representation): To a solution of 2-ethylbenzofuran in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere, add 3,5-dibromo-4-hydroxybenzoyl chloride and a Lewis acid (e.g., AlCl₃) portion-wise at 0°C. The reaction mixture is then stirred at room temperature until completion as monitored by TLC. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ketone intermediate.
-
Step 3: Chlorosulfonylation and Amination: The ketone intermediate is then subjected to chlorosulfonylation at the 6-position using chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with 4-(thiazol-2-ylsulfamoyl)aniline in the presence of a base (e.g., pyridine) to form the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action and Signaling Pathways
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. This dephosphorylation attenuates the downstream signaling cascade, leading to reduced glucose uptake and increased appetite.
This compound functions as a non-competitive allosteric inhibitor. This means it binds to a site on the PTP1B enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme that prevents the closure of the WPD loop, a critical step for catalysis, thereby inhibiting its phosphatase activity. By inhibiting PTP1B, this compound effectively enhances insulin and leptin signaling. In cellular assays, this compound has been shown to stimulate the phosphorylation of the insulin receptor and downstream signaling proteins like IRS-1 and Akt.
Experimental Protocols
The evaluation of this compound and other potential inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro PTP1B Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PTP1B.
Principle:
The phosphatase activity of PTP1B is measured using a synthetic phosphopeptide substrate, such as the insulin receptor-derived peptide 'IR5', or a small molecule substrate like p-nitrophenyl phosphate (pNPP). The amount of phosphate released is quantified, and the inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.
Key Reagents:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., IR5 peptide or pNPP)
-
Assay buffer (e.g., MES buffer with NaCl, EDTA, DTT)
-
Malachite green phosphate detection reagent (for colorimetric readout)
-
This compound (or other test compounds)
-
A known PTP1B inhibitor as a positive control (e.g., Suramin)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the PTP1B substrate to all wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction and measure the amount of free phosphate using a suitable detection method (e.g., adding malachite green reagent and measuring absorbance at ~620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the effect of this compound on the insulin signaling pathway in a cellular context.
Principle:
Cells that overexpress the human insulin receptor (e.g., CHO-IR cells) are treated with the inhibitor, and the level of insulin receptor phosphorylation is measured, typically by Western blotting. An increase in phosphorylation indicates successful inhibition of PTP1B in a cellular environment.
Key Reagents:
-
CHO cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-IR, anti-total-IR)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture CHO-IR cells to a suitable confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour). Include an untreated control.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with a primary antibody specific for the phosphorylated insulin receptor.
-
Wash and then probe with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total insulin receptor to ensure equal loading.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation.
This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery and metabolic diseases. The provided information on its chemical properties, synthesis, mechanism of action, and relevant experimental protocols should serve as a valuable resource for further investigation and development of novel PTP1B inhibitors.
References
- 1. 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid [4-(Thiazol-2-Ylsulfamoyl)-Phenyl]-Amide | C26H19Br2N3O7S3 | CID 448662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PTP1B-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin action, making it a key therapeutic target for type 2 diabetes and obesity.[1][2] PTP1B-IN-4 is a non-competitive allosteric inhibitor of PTP1B.[3] Allosteric inhibitors bind to a site distinct from the active site, often leading to higher specificity compared to active site inhibitors.[4][5] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
PTP1B Signaling Pathway in Insulin Regulation
PTP1B negatively regulates the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a signaling cascade through insulin receptor substrates (IRS). PTP1B dephosphorylates the activated IR and IRS, thus terminating the signal. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin signaling.
Caption: PTP1B's role in the insulin signaling pathway.
Quantitative Data for this compound
The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Cell/Assay Type | Notes |
| IC50 | 8 µM | Enzymatic Assay | Non-competitive, allosteric inhibition of PTP1B. |
| Cellular Activity | 250 µM | CHO cells overexpressing human IR | Stimulates insulin receptor (IR) phosphorylation. |
Experimental Protocols
In Vitro PTP1B Enzymatic Assay using pNPP
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B activity using para-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant Human PTP1B (catalytic domain, residues 1-321)
-
This compound
-
para-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for the in vitro PTP1B enzymatic assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., 2x final concentration).
-
Dilute recombinant PTP1B in ice-cold Assay Buffer to a working concentration (e.g., 0.1 µM, for a final concentration of 0.05 µM).
-
Prepare a stock solution of pNPP in Assay Buffer (e.g., 20 mM, for a final concentration of 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the diluted this compound solution.
-
Positive Control (No Inhibition): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 100 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the diluted PTP1B enzyme solution to the test and positive control wells.
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the pNPP solution to all wells to start the reaction. The final reaction volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for PTP1B Inhibition: Insulin Receptor Phosphorylation
This protocol describes a cell-based assay to assess the effect of this compound on the phosphorylation of the insulin receptor in a cellular context.
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium
-
This compound
-
Insulin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-Insulin Receptor β
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate CHO-IR cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., up to 250 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Insulin Receptor β antibody.
-
Strip and re-probe the membrane with the anti-Insulin Receptor β antibody for total protein loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total insulin receptor.
-
Normalize the phosphorylated insulin receptor signal to the total insulin receptor signal.
-
Compare the levels of insulin receptor phosphorylation in this compound treated cells to the vehicle-treated control.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤ 1%) to avoid effects on enzyme activity. Run a DMSO control to account for any solvent effects.
-
Enzyme Activity: The activity of recombinant PTP1B can vary. It is recommended to perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.
-
Substrate Concentration: For non-competitive inhibitors, the IC50 value is independent of the substrate concentration. However, it is good practice to use a substrate concentration around the Km value for pNPP.
-
Pre-incubation Time: The pre-incubation time of the inhibitor with the enzyme may need to be optimized to ensure that binding has reached equilibrium before the addition of the substrate.
By following these protocols, researchers can effectively characterize the in vitro and cellular activity of this compound and other potential PTP1B inhibitors.
References
- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
Application Notes and Protocols for PTP1B-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in a cell culture setting. PTP1B is a critical negative regulator in multiple signaling pathways, making it a significant therapeutic target for diseases such as diabetes, obesity, and cancer.[1][2][3] This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate experimental design and execution.
Introduction to this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by insulin, leptin, and various growth factors.[2][3] It achieves this by dephosphorylating key tyrosine residues on receptor tyrosine kinases and their substrates, such as the Insulin Receptor (IR), Insulin Receptor Substrate (IRS) proteins, and Janus kinase 2 (JAK2). Overactivity of PTP1B is associated with insulin resistance and tumorigenesis.
This compound is a cell-permeable, non-competitive inhibitor that binds to an allosteric site on the PTP1B enzyme. This binding induces a conformational change that locks the enzyme in an inactive state, preventing it from dephosphorylating its substrates. Consequently, treatment with this compound can enhance and prolong signaling through pathways negatively regulated by PTP1B, making it a valuable tool for studying cellular metabolism and proliferation.
This compound: Properties and Data
A summary of the key characteristics and quantitative data for this compound is provided below.
| Property | Value | Reference |
| Mechanism of Action | Non-competitive, allosteric inhibitor of PTP1B | |
| IC50 | 8 µM | |
| Target Cell Lines | CHO cells overexpressing human IR, D492, HMLE | |
| In-Cell Activity | Stimulates insulin receptor (IR) phosphorylation at 250 µM in CHO cells | |
| Downstream Effects | Induces phosphorylation of IRS-1 and Akt | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Mechanism of Action and Signaling Pathways
PTP1B acts as a key negative regulator in several critical signaling pathways. By inhibiting PTP1B, this compound effectively enhances these signals.
-
Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor and its substrate, IRS-1. Inhibition of PTP1B leads to sustained phosphorylation of IR and IRS-1, promoting downstream signaling through the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.
-
Leptin Signaling: PTP1B targets JAK2, a kinase downstream of the leptin receptor. PTP1B inhibition enhances JAK2 phosphorylation, thereby promoting STAT3-mediated transcription, which is involved in regulating appetite and energy expenditure.
-
Growth Factor Signaling & Cancer: PTP1B can dephosphorylate receptor tyrosine kinases like EGFR and ErbB2 (HER2), and it can also activate the oncogenic kinase Src by dephosphorylating an inhibitory tyrosine residue. Its role in cancer is context-dependent, acting as either a tumor suppressor or promoter. Inhibition of PTP1B has been shown to induce anoikis (a form of programmed cell death) in breast epithelial cells.
References
Application Notes: PTP1B-IN-4 for Enhanced Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, leading to decreased glucose uptake into cells.[1] Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity.[1][2] PTP1B-IN-4 is a non-competitive, allosteric inhibitor of PTP1B. These application notes provide a detailed protocol for utilizing this compound in a cell-based glucose uptake assay using the fluorescent glucose analog 2-NBDG.
Mechanism of Action
This compound allosterically inhibits the PTP1B enzyme, preventing the dephosphorylation of the activated insulin receptor and its downstream substrate, IRS-1. This prolongs the phosphorylation state of these key signaling molecules, leading to the enhanced activation of the PI3K-Akt signaling cascade. Ultimately, this promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, resulting in increased glucose uptake from the extracellular environment. A supplier datasheet indicates that this compound stimulates insulin receptor phosphorylation in CHO cells overexpressing the human insulin receptor.
Data Presentation
| Compound | Target | IC50 | Cell-Based Assay Concentration | Effect on Insulin Signaling |
| This compound | PTP1B | 8 µM | 10 µM[3] | Enhances insulin receptor phosphorylation |
Experimental Protocols
This section provides a detailed methodology for a 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) glucose uptake assay to evaluate the effect of this compound in a relevant cell line (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes).
Materials
-
This compound (CAS 765317-72-4)
-
Differentiated 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
2-NBDG fluorescent glucose analog
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Cell Culture and Differentiation
For 3T3-L1 Adipocytes:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another 2-3 days, switch to DMEM with 10% FBS. Adipocytes should be fully differentiated 8-12 days post-induction.
For C2C12 Myotubes:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation, grow cells to ~80-90% confluence and then switch to DMEM with 2% horse serum.
-
Myotubes will form over the next 4-6 days.
2-NBDG Glucose Uptake Assay Protocol
-
Cell Seeding: Seed differentiated 3T3-L1 adipocytes or C2C12 myotubes in a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
Serum Starvation: The following day, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in KRH buffer to the desired final concentrations (e.g., a concentration range of 1-50 µM, including the 10 µM concentration used in the cited literature). Add the this compound working solutions to the respective wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., insulin at 100 nM).
-
Insulin Stimulation (Optional but Recommended): To assess the insulin-sensitizing effect, add insulin (e.g., 10 nM final concentration) to the wells for the last 20-30 minutes of the this compound incubation.
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free KRH buffer (a typical final concentration is 50-100 µM). Remove the treatment medium from the wells and add the 2-NBDG solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Assay Termination and Washing: Stop the glucose uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Data Analysis
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control group.
-
Calculate the fold change in glucose uptake for this compound treated cells compared to the vehicle control.
-
If a dose-response curve is generated, calculate the EC50 value for this compound on glucose uptake.
Visualizations
PTP1B Signaling Pathway in Insulin-Mediated Glucose Uptake
Caption: PTP1B's role in insulin signaling and glucose uptake.
Experimental Workflow for 2-NBDG Glucose Uptake Assay
Caption: Workflow for the this compound glucose uptake assay.
References
- 1. Neuroprotective Effects of Protein Tyrosine Phosphatase 1B Inhibition against ER Stress-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for PTP1B Inhibitor Treatment in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the characterization of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in the human liver cancer cell line, HepG2. The methodologies outlined herein are based on established research practices for evaluating the efficacy and mechanism of action of PTP1B inhibitors in a cellular context.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4][5] Its overexpression and increased activity have been implicated in the pathogenesis of type 2 diabetes, obesity, and various cancers. Inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions. The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used in vitro model for studying liver metabolism and the effects of therapeutic compounds. These cells express the necessary components of the insulin signaling pathway, making them a suitable model for assessing the efficacy of PTP1B inhibitors.
These application notes describe the expected effects of a hypothetical PTP1B inhibitor, "PTP1B-IN-4," on HepG2 cells, including its impact on cell viability, apoptosis, and key signaling pathways. Detailed protocols for essential experiments are provided to guide researchers in their investigations.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments with this compound in HepG2 cells. The data are presented to illustrate the expected outcomes based on the known effects of various PTP1B inhibitors.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| Control | 0 | 24 | 100 ± 4.5 |
| This compound | 1 | 24 | 98 ± 5.1 |
| This compound | 10 | 24 | 85 ± 6.2 |
| This compound | 25 | 24 | 65 ± 5.8 |
| This compound | 50 | 24 | 40 ± 4.9 |
| Control | 0 | 48 | 100 ± 5.3 |
| This compound | 1 | 48 | 95 ± 4.7 |
| This compound | 10 | 48 | 70 ± 6.8 |
| This compound | 25 | 48 | 45 ± 5.5 |
| This compound | 50 | 48 | 25 ± 4.1 |
Table 2: Apoptosis Analysis of HepG2 Cells Treated with this compound (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 25 | 70.4 ± 3.5 | 15.8 ± 2.2 | 10.2 ± 1.9 | 3.6 ± 1.1 |
| This compound | 50 | 48.6 ± 4.1 | 28.9 ± 3.7 | 18.5 ± 2.8 | 4.0 ± 1.3 |
Table 3: Western Blot Analysis of Key Signaling Proteins in HepG2 Cells Treated with this compound
| Treatment Group | p-IRS-1 (Tyr632) (Fold Change) | t-IRS-1 (Fold Change) | p-Akt (Ser473) (Fold Change) | t-Akt (Fold Change) | PTP1B (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 2.5 ± 0.3 | 1.1 ± 0.1 | 2.8 ± 0.4 | 1.0 ± 0.2 | 0.6 ± 0.1 |
| This compound (50 µM) | 3.8 ± 0.5 | 1.0 ± 0.1 | 4.2 ± 0.6 | 1.1 ± 0.2 | 0.4 ± 0.08 |
Mandatory Visualizations
References
- 1. Inhibition of Protein-Tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Tyrosine Phosphatase 1B Inhibition and Glucose Uptake Potentials of Mulberrofuran G, Albanol B, and Kuwanon G from Root Bark of Morus alba L. in Insulin-Resistant HepG2 Cells: An In Vitro and In Silico Study [mdpi.com]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in preclinical mouse models of metabolic diseases. The following information is based on established methodologies for potent and selective PTP1B inhibitors and can be adapted for novel compounds such as PTP1B-IN-4.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2) downstream of the leptin receptor, PTP1B attenuates these crucial metabolic signals.[2][3] Overactivity or increased expression of PTP1B is associated with insulin resistance, type 2 diabetes (T2DM), obesity, and has also been implicated in cancer and neurodegenerative diseases.[4] Pharmacological inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin and leptin sensitivity and treat these conditions.
PTP1B Signaling Pathways
PTP1B acts at critical junctures in both the insulin and leptin signaling cascades. The diagrams below illustrate the points of intervention for a PTP1B inhibitor.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: Leptin signaling pathway and the inhibitory role of PTP1B.
Experimental Protocols for In Vivo Evaluation of this compound
The following protocols are designed for the preclinical assessment of a novel PTP1B inhibitor, this compound, in mouse models of diet-induced obesity and type 2 diabetes.
Mouse Model: Diet-Induced Obesity (DIO)
A widely used model to study obesity and insulin resistance is the diet-induced obese (DIO) mouse.
Protocol 1: Induction of Diet-Induced Obesity
-
Animal Strain: C57BL/6J male mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly. Mice on HFD are considered obese when their body weight is significantly higher (typically >20%) than the control group.
Pharmacological Intervention
Once the DIO phenotype is established, treatment with this compound can commence.
Protocol 2: Administration of this compound
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, PBS with 5% DMSO and 10% Tween 80). The final concentration should be calculated based on the desired dosage and injection volume.
-
Animal Groups:
-
Lean Control + Vehicle
-
DIO + Vehicle
-
DIO + this compound (low dose)
-
DIO + this compound (high dose)
-
-
Dosage and Administration:
-
Based on studies with other PTP1B inhibitors, a starting dose range could be 1-10 mg/kg body weight.
-
Administer daily via intraperitoneal (IP) injection.
-
-
Treatment Duration: 4-8 weeks.
-
Monitoring: Continue to monitor body weight and food intake.
Assessment of Efficacy
A series of metabolic tests should be performed to evaluate the therapeutic effects of this compound.
Protocol 3: Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer D-glucose (2 g/kg) via IP injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose levels using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human regular insulin (0.75 U/kg) via IP injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
Terminal Experiments and Tissue Analysis
At the end of the treatment period, mice are euthanized for tissue collection and further analysis.
Protocol 4: Tissue Collection and Analysis
-
Fasting and Final Blood Collection: Fast mice overnight. Collect terminal blood via cardiac puncture for analysis of plasma insulin, lipids, and liver enzymes.
-
Tissue Harvesting: Harvest key metabolic tissues including liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh tissues and snap-freeze in liquid nitrogen for subsequent analysis.
-
Western Blot Analysis:
-
Homogenize liver and muscle tissues to prepare protein lysates.
-
Perform Western blotting to assess the phosphorylation status of key signaling proteins:
-
p-IR / Total IR
-
p-IRS1 / Total IRS1
-
p-Akt / Total Akt
-
-
This analysis will confirm the on-target effect of this compound on the insulin signaling pathway.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Metabolic Parameters
| Parameter | Lean + Vehicle | DIO + Vehicle | DIO + this compound (Low Dose) | DIO + this compound (High Dose) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Gain (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| GTT AUC | ||||
| ITT AUC | ||||
| Liver Weight (g) | ||||
| eWAT Weight (g) |
Table 2: Plasma Lipid and Liver Enzyme Profile
| Parameter | Lean + Vehicle | DIO + Vehicle | DIO + this compound (Low Dose) | DIO + this compound (High Dose) |
| Total Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) | ||||
| ALT (U/L) | ||||
| AST (U/L) |
Experimental Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for evaluating this compound in DIO mice.
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of PTP1B inhibitors like this compound. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of novel compounds for the treatment of metabolic diseases. Careful experimental design and comprehensive data analysis are crucial for advancing promising candidates toward clinical development.
References
PTP1B-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of PTP1B-IN-4 for experimental use. The protocols outlined below are intended to serve as a guide for in vitro and in vivo studies targeting the protein tyrosine phosphatase 1B (PTP1B).
Chemical Properties and Solubility
This compound is a non-competitive allosteric inhibitor of PTP1B with a molecular weight of 741.45 g/mol and a CAS number of 765317-72-4.[1] Proper dissolution is critical for accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 134.87 mM | Ultrasonic treatment may be required to achieve full dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] |
| Ethanol | < 1 mg/mL | Not Applicable | Based on data for similar PTP1B inhibitors, solubility in ethanol is expected to be poor.[3] |
| Water | < 1 mg/mL | Not Applicable | This compound is practically insoluble in water.[3] |
PTP1B Signaling Pathway and Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[2] In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1), thereby attenuating the signaling cascade that leads to glucose uptake. In the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical step in leptin-mediated signaling for appetite regulation. By inhibiting PTP1B, this compound enhances the phosphorylation of these key proteins, promoting insulin sensitivity and normal leptin signaling.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 134.87 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
In Vitro Cellular Assay: Stimulation of Insulin Receptor Phosphorylation
This protocol is adapted from a study using this compound on Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor.
Materials:
-
CHO cells overexpressing human insulin receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phosphorylated IR (p-IR), total IR, phosphorylated IRS-1 (p-IRS-1), total IRS-1, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed CHO-IR cells in appropriate culture plates and grow to 80-90% confluency.
-
Prepare the working solution of this compound by diluting the stock solution in a cell culture medium to the desired final concentration (e.g., 250 µM). Remember to include a vehicle control (DMSO) at the same final concentration.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of IR, IRS-1, and Akt.
In Vitro Enzymatic Assay: PTP1B Inhibition
This is a general protocol for measuring the direct inhibitory effect of this compound on recombinant human PTP1B enzyme activity using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-nitrophenyl phosphate (pNPP) substrate solution
-
This compound serial dilutions
-
Reaction termination solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the this compound dilutions or a vehicle control to the wells containing the enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the termination solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Formulation and Administration
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Protocol for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation:
-
For a 1 mL final volume, start with the required amount of this compound from a concentrated DMSO stock to achieve the desired final dosage. Ensure the volume of the DMSO stock is 100 µL (10% of the final volume).
-
To the 100 µL of this compound in DMSO, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
This formulation should be prepared fresh before each use. If precipitation occurs, gentle warming and sonication may aid in dissolution.
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage will need to be determined based on the specific animal model and experimental design.
-
It is crucial to perform preliminary dose-response and toxicity studies to establish a safe and effective dose range for this compound in the chosen animal model.
References
Application Notes and Protocols for PTP1B-IN-4 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] PTP1B-IN-4 is a non-competitive allosteric inhibitor of PTP1B. This document provides detailed application notes and protocols for generating a dose-response curve for this compound, enabling researchers to accurately assess its inhibitory potency and characterize its mechanism of action.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn inhibits its catalytic activity without directly competing with the substrate for the active site. This allosteric inhibition mechanism can offer advantages in terms of specificity and reduced potential for off-target effects. In a cellular context, this compound has been shown to stimulate the phosphorylation of the insulin receptor and its downstream signaling proteins, such as IRS-1 and Akt.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 8 µM | |
| Inhibition Type | Non-competitive allosteric |
Signaling Pathways and Experimental Workflow
PTP1B Signaling Pathway and Inhibition by this compound
Caption: PTP1B signaling and allosteric inhibition by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a this compound dose-response curve.
Experimental Protocols
In Vitro Enzymatic Assay for this compound Dose-Response Curve
This protocol is adapted from standard PTP1B enzymatic assays and is suitable for determining the IC50 value of this compound.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
1 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a fresh working solution of pNPP in assay buffer (e.g., 2 mM).
-
Prepare a working solution of PTP1B enzyme in assay buffer (e.g., 1 µg/mL). Keep on ice.
-
Prepare a serial dilution of this compound from the stock solution using the assay buffer. The final concentrations in the assay should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest inhibitor dilution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
130 µL of Assay Buffer
-
10 µL of the corresponding this compound serial dilution or vehicle control.
-
20 µL of the PTP1B enzyme solution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 40 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also induce a yellow color from the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
Absorbance_inhibitor: Absorbance of the well with the inhibitor.
-
Absorbance_control: Absorbance of the well with the vehicle control (no inhibitor).
-
Absorbance_blank: Absorbance of a well containing all reagents except the enzyme.
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve using software such as GraphPad Prism or similar.
-
Cell-Based Assay for this compound Activity
This protocol outlines a method to assess the cellular activity of this compound by measuring the phosphorylation of the insulin receptor.
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (IR)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture CHO-IR cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-IR antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-IR and total IR using densitometry software.
-
Normalize the p-IR signal to the total IR signal for each sample.
-
Plot the normalized p-IR signal against the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to generate reliable dose-response curves for the PTP1B inhibitor, this compound. The detailed in vitro enzymatic assay allows for precise determination of the IC50 value, while the cell-based assay provides valuable insights into its activity in a more physiological context. Adherence to these protocols will facilitate the accurate characterization of this compound and support its further investigation as a potential therapeutic agent.
References
using PTP1B-IN-4 to study insulin receptor phosphorylation
Application Notes and Protocols for PTP1B-IN-4
Topic: Using this compound to Study Insulin Receptor Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in various cellular signaling pathways.[1][2] It is a key therapeutic target for Type 2 diabetes and obesity because it dephosphorylates and inactivates the insulin receptor (IR) and its substrates (IRS), thereby attenuating insulin signaling.[1][3][4] Inhibition of PTP1B enhances and prolongs insulin signaling, leading to improved glucose uptake and sensitivity.
This compound is a non-competitive, allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the highly conserved active site, allosteric inhibitors bind to a distinct site, offering potential for greater selectivity. This compound has been shown to stimulate the phosphorylation of the insulin receptor and downstream signaling proteins like IRS-1 and Akt in cellular models. These application notes provide detailed protocols for utilizing this compound to investigate insulin receptor phosphorylation and confirm its target engagement in a cellular context.
Mechanism of Action
Insulin binding to its receptor triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation of several tyrosine residues in the β-subunit. This autophosphorylation is a critical step for recruiting and phosphorylating downstream substrates like Insulin Receptor Substrate (IRS) proteins, which in turn activate pathways such as the PI3K/Akt pathway, promoting glucose uptake and metabolism.
PTP1B acts as a "brake" on this system by dephosphorylating key phosphotyrosine sites on the activated insulin receptor, returning it to an inactive state. This compound binds to an allosteric site on PTP1B, inducing a conformational change that prevents the enzyme from effectively dephosphorylating the insulin receptor. This inhibition leads to a sustained and enhanced phosphorylation state of the insulin receptor, thereby amplifying downstream insulin signaling.
Quantitative Data for PTP1B Inhibitors
This table summarizes the inhibitory potency of this compound and other selected PTP1B inhibitors. This data is crucial for determining appropriate experimental concentrations.
| Compound | Inhibitor Type | IC₅₀ Value | Reference |
| This compound | Allosteric, Non-competitive | 8 µM | |
| Ertiprotafib | Non-competitive | Varies by study | |
| Trodusquemine | Allosteric | 1 µM | |
| Osunprotafib | Dual PTP1B/TCPTP | 2.8 nM | |
| Na₃VO₄ (Sodium Orthovanadate) | Competitive | 19.3 ± 1.1 µM |
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol details the steps to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor (IR) and downstream targets like Akt.
Materials:
-
Cell line (e.g., CHO cells overexpressing human IR, HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Serum-free medium for starvation
-
This compound (stock solution in DMSO)
-
Insulin (stock solution in sterile water or HCl)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, PMSF)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (e.g., pTyr1146/1150/1151), anti-total-IR, anti-phospho-Akt (e.g., pSer473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 80-90% confluency.
-
Remove growth medium, wash with PBS, and replace with serum-free medium.
-
Starve cells for 4-6 hours to reduce basal phosphorylation levels.
-
-
Inhibitor Treatment:
-
Pre-treat the starved cells with the desired concentration of this compound (e.g., 10-250 µM) or DMSO (vehicle control) for 1 hour.
-
-
Insulin Stimulation:
-
Stimulate the cells by adding insulin to a final concentration of 10-100 nM.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Materials:
-
Cell line expressing PTP1B
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS supplemented with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler or heating block
-
Equipment for freeze-thaw lysis (e.g., liquid nitrogen, 37°C water bath)
-
Ultracentrifuge
-
Western blot materials (as listed in Protocol 1)
-
Primary antibody: anti-PTP1B
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to high confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to create a cell suspension.
-
Divide the cell suspension into two tubes. Treat one with this compound (at a saturating concentration, e.g., 100 µM) and the other with an equivalent volume of DMSO (vehicle).
-
Incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
After heating, cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
To separate the soluble fraction from the precipitated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Normalize protein concentrations.
-
Analyze the amount of soluble PTP1B remaining at each temperature point by Western blot, using an anti-PTP1B antibody.
-
-
Data Analysis:
-
Quantify the PTP1B band intensity for each temperature point in both the DMSO and this compound treated groups.
-
Plot the percentage of soluble PTP1B (relative to the non-heated control) against the temperature for both groups.
-
A successful experiment will show a rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control, indicating thermal stabilization of PTP1B upon ligand binding.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as inhibitor concentration, incubation times, and antibody dilutions for their specific cell lines and experimental setup. For research use only. Not for use in diagnostic procedures.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
Application Notes and Protocols for PTP1B-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its downstream substrates.[1] PTP1B-IN-4 is a cell-permeable, non-competitive allosteric inhibitor of PTP1B.[2][3][4] It binds to a site distinct from the active site, inducing a conformational change that prevents the closure of the WPD loop, which is essential for catalysis. These characteristics make this compound a valuable tool for studying PTP1B function and for use in high-throughput screening (HTS) campaigns to identify novel PTP1B inhibitors.
This compound: Mechanism and Properties
This compound acts as an allosteric inhibitor, meaning it does not compete with the substrate for binding to the catalytic site. This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to active-site directed inhibitors.
Key Properties of this compound:
| Property | Value | Reference |
| Mechanism of Action | Non-competitive, allosteric inhibitor | |
| IC50 (PTP1B, 403 residue form) | 4 µM | |
| IC50 (PTP1B, 298 residue form) | 8 µM | |
| IC50 (PTP1B, full-length) | 8 µM | |
| Cell Permeability | Yes |
PTP1B Signaling Pathways
PTP1B plays a crucial role in attenuating signaling cascades initiated by insulin and leptin. Understanding these pathways is essential for interpreting data from PTP1B inhibitor screening.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
High-Throughput Screening (HTS) for PTP1B Inhibitors
A robust and reliable HTS assay is critical for identifying novel PTP1B inhibitors. A common method is a colorimetric or fluorometric enzyme activity assay. The following is a generalized protocol that can be adapted for various platforms.
HTS Assay Workflow
Caption: A generalized workflow for a PTP1B inhibitor HTS campaign.
Experimental Protocols
Biochemical HTS Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the production of p-nitrophenol (pNP) upon dephosphorylation of pNPP by PTP1B.
Materials:
-
PTP1B Enzyme (human, recombinant): Store at -80°C.
-
This compound: Prepare a stock solution in DMSO.
-
p-Nitrophenyl Phosphate (pNPP): Substrate.
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.
-
Stop Solution: 1 M NaOH.
-
Positive Control: Suramin or Sodium Orthovanadate.
-
96- or 384-well microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense into the microplate. Include wells with DMSO only for negative (100% activity) and positive (0% activity) controls.
-
Enzyme Preparation: Dilute PTP1B enzyme to the desired concentration in cold assay buffer. A final concentration of approximately 50 ng/reaction is a good starting point.
-
Pre-incubation: Add the diluted PTP1B enzyme solution to each well of the compound plate. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a stock solution of pNPP in assay buffer. Add the pNPP solution to all wells to a final concentration of 1-2 mM to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add the stop solution (1 M NaOH) to each well to stop the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay for PTP1B Inhibition
This protocol assesses the ability of this compound to increase the phosphorylation of the insulin receptor (IR) in a cellular context.
Materials:
-
CHO cells overexpressing human insulin receptor (CHO-IR) or similar cell line.
-
Cell Culture Medium: As appropriate for the cell line.
-
This compound: Prepared in DMSO.
-
Insulin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt.
-
Western Blotting reagents and equipment.
Protocol:
-
Cell Culture: Plate CHO-IR cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours before treatment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 250 µM) for 1 hour. Include a DMSO vehicle control.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IR, total IR, phospho-Akt, and total Akt.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein. Compare the results from this compound treated cells to the vehicle control to assess the increase in phosphorylation.
Data Presentation
Quantitative data from HTS and subsequent validation assays should be organized for clear comparison.
Table 1: In Vitro PTP1B Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | 8 | N/A | Non-competitive, Allosteric |
| Suramin (Control) | ~5.5 | N/A | Competitive |
| Sodium Orthovanadate (Control) | ~19.3 (full-length) | N/A | Competitive |
| Hit Compound 1 | Value | Value | Determine |
| Hit Compound 2 | Value | Value | Determine |
Note: Ki values require further kinetic studies.
Table 2: Cell-Based Assay Data - Fold Increase in IR Phosphorylation
| Compound (Concentration) | Fold Increase in p-IR/Total IR (Mean ± SD) |
| Vehicle Control | 1.0 |
| This compound (250 µM) | Determine experimentally |
| Hit Compound 1 (IC50 conc.) | Determine experimentally |
| Hit Compound 2 (IC50 conc.) | Determine experimentally |
Logical Framework for HTS Cascade
Caption: A logical progression for an HTS campaign to identify and validate PTP1B inhibitors.
Conclusion
This compound is a valuable pharmacological tool for studying PTP1B biology and serves as an excellent control compound in high-throughput screening campaigns. Its allosteric mechanism of action provides a benchmark for identifying novel classes of PTP1B inhibitors. The protocols and workflows outlined here provide a comprehensive guide for researchers to establish robust screening platforms for the discovery of new therapeutic agents targeting PTP1B.
References
Application Notes and Protocols for PTP1B-IN-4 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 8 µM, in various cellular studies.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the research of diabetes, obesity, and cancer.[2]
Suitable Cell Lines for this compound Studies
The selection of an appropriate cell line is critical for investigating the cellular effects of this compound. The following table summarizes recommended cell lines based on their PTP1B expression and relevance to specific signaling pathways.
| Cell Line | Tissue of Origin | Key Characteristics & Research Applications |
| HepG2 | Human Liver Carcinoma | High endogenous PTP1B expression. Widely used to study insulin resistance, glucose metabolism, and lipid accumulation.[3][4] |
| CHO-IR | Chinese Hamster Ovary | Overexpresses the human insulin receptor. Ideal for studying the direct effects of PTP1B inhibition on insulin receptor phosphorylation and downstream signaling.[1] |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive (ER+). PTP1B is implicated in MCF-7 cell proliferation and resistance to tamoxifen. Suitable for studying the role of PTP1B in hormone-dependent breast cancer. |
| MDA-MB-231 | Human Breast Adenocarcinoma | Triple-negative breast cancer (TNBC). Highly invasive and metastatic. Useful for investigating the role of PTP1B in cancer cell migration and invasion. |
PTP1B Signaling Pathways
PTP1B plays a crucial role in attenuating signaling cascades initiated by receptor tyrosine kinases. Understanding these pathways is essential for interpreting the effects of this compound.
Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling, leading to increased glucose uptake and utilization.
PTP1B in Cancer Signaling
In cancer, PTP1B can act as a promoter of tumor progression by dephosphorylating and activating proto-oncogenic kinases like Src. This can lead to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation, migration, and survival.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells (e.g., HepG2, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Recommended starting concentrations range from 1 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration | 1 - 100 µM |
| Incubation Time | 24 - 72 hours |
| MTT/MTS Incubation | 1 - 4 hours |
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins, such as the insulin receptor (IR) and Akt, following treatment with this compound.
Protocol:
-
Seed cells (e.g., CHO-IR or HepG2) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with this compound (e.g., 10-50 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 10-100 nM) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-IR, p-Akt) and total proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
| Parameter | Recommended Value |
| This compound Pre-treatment | 10 - 50 µM for 1-2 hours |
| Insulin Stimulation | 10 - 100 nM for 5-15 minutes |
| Primary Antibody Dilution | As per manufacturer's recommendation (typically 1:1000) |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:2000 - 1:5000) |
2-NBDG Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the impact of this compound on cellular glucose transport.
Protocol:
-
Seed cells (e.g., HepG2) in a 24-well plate or on glass coverslips and grow to 70-80% confluency.
-
Wash the cells with PBS and incubate in glucose-free DMEM for 1-2 hours.
-
Treat the cells with this compound (e.g., 10-50 µM) or vehicle control for 1 hour.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
For microscopy, capture images and quantify the mean fluorescence intensity per cell.
-
For flow cytometry, harvest the cells, resuspend in PBS, and analyze the fluorescence in the appropriate channel (e.g., FITC).
| Parameter | Recommended Value |
| Glucose Starvation | 1 - 2 hours |
| This compound Treatment | 10 - 50 µM for 1 hour |
| 2-NBDG Concentration | 50 - 100 µM |
| 2-NBDG Incubation | 30 - 60 minutes |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells like MDA-MB-231.
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound (e.g., 10-50 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure over time to determine the rate of cell migration.
| Parameter | Recommended Value |
| This compound Concentration | 10 - 50 µM |
| Imaging Time Points | 0, 12, 24, 48 hours |
Expected Outcomes with this compound Treatment
The following table summarizes the anticipated effects of this compound in the recommended cell lines and assays.
| Cell Line | Assay | Expected Outcome with this compound |
| HepG2 | Western Blot (p-IR, p-Akt) | Increased phosphorylation of IR and Akt, especially upon insulin stimulation. |
| 2-NBDG Glucose Uptake | Increased glucose uptake. | |
| Cell Viability | Potential decrease in viability at higher concentrations or over longer treatment times. | |
| CHO-IR | Western Blot (p-IR, p-Akt) | Significant increase in insulin-stimulated IR and Akt phosphorylation. |
| MCF-7 | Cell Viability/Proliferation | Decreased cell viability and proliferation. |
| MDA-MB-231 | Cell Migration | Inhibition of cell migration and wound closure. |
| Cell Viability | Potential decrease in viability, indicating cytotoxic or cytostatic effects. |
These application notes and protocols provide a solid foundation for researchers to design and execute experiments with this compound. It is recommended to optimize the conditions for each specific cell line and experimental setup.
References
- 1. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. PTP1B-dependent insulin receptor phosphorylation/residency in the endocytic recycling compartment of CHO-IR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B Inhibitor Administration in Animal Models of Obesity
Disclaimer: Specific experimental data for a compound designated "PTP1B-IN-4" in animal models of obesity is not available in the public domain. The following application notes and protocols are a synthesized representation based on published studies of other well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors used in preclinical obesity research. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] Inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[4][5] PTP1B inhibitors are expected to enhance insulin and leptin sensitivity, leading to improved glucose homeostasis and reduced body weight. These application notes provide a comprehensive overview of the administration of PTP1B inhibitors in animal models of obesity, including data presentation, experimental protocols, and visualization of key signaling pathways.
Data Presentation: Efficacy of PTP1B Inhibitors in Obesity Models
The following tables summarize the typical quantitative data obtained from studies administering PTP1B inhibitors to animal models of diet-induced obesity.
Table 1: Effects of a Representative PTP1B Inhibitor on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control (High-Fat Diet) | PTP1B Inhibitor (High-Fat Diet) | Percentage Change |
| Body Weight (g) | 45.2 ± 2.5 | 38.1 ± 2.1 | ↓ 15.7% |
| Adiposity (%) | 18.5 ± 1.8 | 12.3 ± 1.5 | ↓ 33.5% |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 130 ± 12 | ↓ 29.7% |
| Fasting Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 | ↓ 43.8% |
| HOMA-IR | 29.6 ± 4.1 | 11.7 ± 2.3 | ↓ 60.5% |
| Serum Leptin (ng/mL) | 25.8 ± 3.2 | 15.5 ± 2.8 | ↓ 39.9% |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Table 2: Effects of a Representative PTP1B Inhibitor on Glucose and Insulin Tolerance in DIO Mice
| Parameter | Vehicle Control (High-Fat Diet) | PTP1B Inhibitor (High-Fat Diet) | Percentage Change |
| Glucose Tolerance (AUC in OGTT) | 35000 ± 2500 | 22000 ± 2100 | ↓ 37.1% |
| Insulin Tolerance (AUC in ITT) | 15000 ± 1800 | 9500 ± 1500 | ↓ 36.7% |
AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test; ITT: Insulin Tolerance Test. Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Experimental Protocols
Animal Model of Diet-Induced Obesity (DIO)
This protocol describes the induction of obesity in mice, a commonly used model to test the efficacy of anti-obesity compounds.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
After acclimatization, randomly assign mice to two groups: a control group that continues on the standard chow diet and an experimental group that is switched to a high-fat diet.
-
House the animals under a 12-hour light/dark cycle.
-
Monitor body weight and food intake weekly.
-
Continue the high-fat diet for 8-12 weeks, or until a significant difference in body weight (typically 15-20% greater than the control group) is observed.
-
Once the obese phenotype is established, the mice are ready for the administration of the PTP1B inhibitor.
Administration of PTP1B Inhibitor
This protocol outlines the procedure for administering a PTP1B inhibitor to DIO mice.
Materials:
-
Diet-induced obese (DIO) mice
-
PTP1B inhibitor compound
-
Vehicle solution (e.g., saline, PBS, or a specific formulation as recommended for the inhibitor)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
Procedure:
-
Randomly divide the DIO mice into two groups: a vehicle control group and a PTP1B inhibitor treatment group. A lean control group on a standard diet should also be maintained for comparison.
-
Prepare the PTP1B inhibitor solution in the appropriate vehicle at the desired concentration. The dosage will be compound-specific and should be determined from dose-response studies (a typical starting point could be in the range of 5-50 mg/kg body weight).
-
Administer the PTP1B inhibitor or vehicle to the respective groups daily for a period of 4-8 weeks. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the bioavailability and formulation of the specific inhibitor.
-
Monitor body weight, food intake, and water consumption regularly throughout the treatment period.
-
At the end of the treatment period, perform metabolic assessments as described below.
Metabolic Assessments
These protocols describe key in vivo assays to evaluate the metabolic effects of the PTP1B inhibitor.
3.3.1. Oral Glucose Tolerance Test (OGTT)
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a 2 g/kg body weight glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.
3.3.2. Insulin Tolerance Test (ITT)
-
Fast the mice for 4 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Calculate the area under the curve (AUC) to assess insulin sensitivity.
3.3.3. Tissue and Blood Collection
-
At the end of the study, fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Centrifuge the blood to separate serum or plasma and store at -80°C for analysis of insulin, leptin, triglycerides, and cholesterol.
-
Euthanize the mice and dissect key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle.
-
Weigh the tissues and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histology.
Visualization of Signaling Pathways and Workflows
PTP1B-Mediated Insulin Signaling Pathway
The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling cascade and how its inhibition can enhance downstream signaling.
Caption: PTP1B negatively regulates insulin signaling.
PTP1B-Mediated Leptin Signaling Pathway
This diagram shows how PTP1B dampens leptin signaling and how its inhibition can restore leptin sensitivity.
References
- 1. PTP1B is a negative regulator of interleukin 4-induced STAT6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of PTP1B-IN-4 on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-receptor enzyme that negatively regulates key cellular signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating tyrosine residues on the insulin receptor (IR), its substrates (IRS-1), and the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling.[2][3][4] Overactivity or overexpression of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.
PTP1B-IN-4 is a non-competitive, allosteric inhibitor of PTP1B with an IC₅₀ of 8 μM. Unlike competitive inhibitors that target the highly conserved active site of protein tyrosine phosphatases, allosteric inhibitors offer the potential for greater selectivity. This compound binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This inhibition enhances insulin and leptin signaling, making this compound a valuable tool for studying metabolic regulation and a potential lead for therapeutic development. These application notes provide detailed protocols for treating cells with this compound and analyzing the subsequent changes in gene expression.
Core Signaling Pathways Modulated by PTP1B Inhibition
Inhibition of PTP1B by this compound is expected to enhance signaling cascades that are normally suppressed by PTP1B. This modulation directly impacts the activity of transcription factors, leading to significant changes in the expression of target genes.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on gene expression in a cell culture model.
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating a relevant cell line with this compound to prepare for gene expression analysis.
Materials:
-
Appropriate cell line (e.g., HepG2 human hepatoma cells, MCF-7 breast cancer cells, or HUVECs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (MedChemExpress or similar)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw cycles.
-
Cell Seeding: Culture cells to 70-80% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density appropriate for the cell line to reach 60-70% confluency by the next day. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration (typically <0.1%).
-
Inhibitor Treatment:
-
Aspirate the old medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the various concentrations of this compound to the respective wells.
-
Include wells for both an "untreated" control (medium only) and a "vehicle" control (medium with DMSO).
-
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours). The optimal time depends on the target genes and the specific cellular context.
-
Cell Harvesting: After incubation, aspirate the medium and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Gene Expression Analysis via qRT-PCR
This protocol describes how to isolate RNA and quantify the expression of specific target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quality and Quantity Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and RNase-free water.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
-
Experimental and Data Analysis Workflow
The overall process from experimental setup to data interpretation follows a structured workflow.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PTP1B-IN-4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of PTP1B-IN-4 for cell viability studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity in your specific cell line. A common starting point is a dose-response curve spanning several orders of magnitude, for instance, from 0.1 µM to 100 µM.[1] this compound has a reported IC50 of 8 µM for PTP1B inhibition.[2] Therefore, a range encompassing this value is a logical starting point.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What should I do?
A2: High concentrations of small molecule inhibitors can lead to off-target effects and general cytotoxicity.[3] It is crucial to distinguish between specific, mechanism-based effects on cell viability and non-specific toxicity.
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Perform a counter-screen: Test this compound on a cell line that does not express PTP1B to assess off-target cytotoxicity.
-
Determine the CC50: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50). This will help you identify a concentration window where you can observe specific inhibition of PTP1B without causing widespread cell death.[1]
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Evaluate the vehicle control: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final DMSO concentration is low (typically <0.5%) and run a vehicle-only control.[1]
Q3: My results are not consistent across experiments. What are the potential causes and solutions?
A3: Inconsistent results in cell-based assays can stem from several factors:
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Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.
-
Seeding Density: Ensure a uniform cell seeding density across all wells, as this can affect the per-cell concentration of the inhibitor.
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Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of inhibitor exposure can significantly impact the outcome. Optimize the incubation time (e.g., 24, 48, or 72 hours) for your specific experimental goals.
Q4: How can I confirm that the observed effect on cell viability is due to PTP1B inhibition?
A4: To validate that the effects of this compound are on-target, consider the following experiments:
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Rescue Experiments: If PTP1B inhibition is causing the effect, overexpressing a PTP1B construct might rescue the phenotype.
-
Use a Structurally Different PTP1B Inhibitor: A positive control, such as another known PTP1B inhibitor with a different chemical scaffold, can help confirm that the observed phenotype is due to PTP1B inhibition.
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Western Blot Analysis: Treat cells with this compound and probe for the phosphorylation status of known PTP1B substrates, such as the insulin receptor, to confirm target engagement. One study showed that this compound at 250 µM stimulated insulin receptor phosphorylation in CHO cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability observed | - this compound concentration is too low.- The chosen cell line is not sensitive to PTP1B inhibition.- this compound has degraded.- Insufficient incubation time. | - Increase the concentration range of this compound.- Select a cell line known to have active PTP1B signaling.- Prepare fresh stock solutions of this compound.- Extend the incubation period. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Cell viability exceeds 100% at low concentrations | - The inhibitor may have a slight proliferative effect at low doses (hormesis).- Assay artifact. | - This is occasionally observed and may not be biologically significant if the effect is small. Focus on the dose-dependent decrease in viability at higher concentrations.- Ensure proper background subtraction and normalization of data. |
| Discrepancy between different viability assays (e.g., MTT vs. Annexin V/PI) | - Different assays measure different cellular parameters (metabolic activity vs. apoptosis/necrosis). | - This can provide valuable mechanistic insights. For example, a decrease in MTT signal without an increase in apoptosis might suggest a cytostatic effect rather than a cytotoxic one. |
Quantitative Data Summary
The following tables summarize representative data for PTP1B inhibitors on cell viability. Note that specific IC50 and CC50 values for this compound will be cell-line dependent and should be determined empirically. The data presented here are based on published studies of various PTP1B inhibitors and serve as a general guideline.
Table 1: Effect of PTP1B Inhibitors on Cancer Cell Viability
| Cell Line | Inhibitor | Assay | Incubation Time (h) | IC50 / Effect |
| MCF-7 (Breast Cancer) | Oxovanadium(IV) Complex | MTT | 24 | Reduced viability to ~53% at 100 µM |
| MDA-MB-231 (Breast Cancer) | Oxovanadium(IV) Complex | MTT | 24 | Reduced viability by ~25% at 50 µM |
| D492 (Breast Epithelial) | Specific PTP1B Inhibitor | Crystal Violet | 72 | Reduction in proliferation at 16 µM |
| SW1573 (NSCLC) | Peptoid Ligand (5f) | Cell Viability Assay | Not specified | ~50% viability at ~20 µM |
Table 2: General Concentration Ranges for Cell-Based Assays with Small Molecule Inhibitors
| Parameter | Recommended Range | Rationale |
| Initial Dose-Response | 0.01 µM - 100 µM | To capture a wide range of potential potencies. |
| Follow-up Studies | 0.1 x IC50 to 10 x IC50 | To characterize the dose-response relationship around the IC50. |
| Final DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently and read the absorbance at 570 nm using a plate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
PTP1B-IN-4 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Due to the limited specific literature on this compound, this guide is based on established principles of PTP1B biology, general practices for using allosteric inhibitors, and common challenges encountered in in vitro enzymatic and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive allosteric inhibitor of PTP1B.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[2][3] Unlike competitive inhibitors, its effect cannot be overcome by increasing the substrate concentration.[4]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 8 μM.[1]
Q3: In what experimental systems has this compound been shown to be active?
A3: this compound has been shown to stimulate insulin receptor (IR) phosphorylation in Chinese Hamster Ovary (CHO) cells overexpressing the human IR at a concentration of 250 μM after a 1-hour treatment. This suggests it can modulate PTP1B activity in a cellular context, leading to increased phosphorylation of downstream targets like IRS-1 and Akt.
Q4: What are the primary signaling pathways regulated by PTP1B?
A4: PTP1B is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. PTP1B has also been implicated in the regulation of other signaling pathways involved in metabolism and cancer.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from inhibitor preparation to assay conditions and cellular responses. This section provides a structured approach to troubleshooting common issues.
Table 1: Summary of Potential Issues and Solutions
| Category | Potential Issue | Recommended Solution |
| Inhibitor Handling & Storage | Degradation of this compound stock solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month). Protect from light. |
| Solubility issues in aqueous buffers. | Prepare high-concentration stock solutions in DMSO. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity or cell viability (typically <0.5%). | |
| In Vitro Enzymatic Assays | Sub-optimal assay conditions. | Optimize enzyme concentration, substrate concentration (near the Km for competitive inhibitors, though less critical for allosteric), incubation time, and buffer components (pH, ionic strength, reducing agents like DTT). |
| Use of inappropriate substrate. | For direct measurement of PTP1B activity, a phosphopeptide substrate mimicking a physiological target (e.g., a peptide from the insulin receptor) is often preferred over artificial substrates like p-nitrophenyl phosphate (pNPP). | |
| Issues with recombinant PTP1B enzyme. | Ensure the enzyme is active and properly handled. Avoid repeated freeze-thaw cycles. Consider using both full-length and truncated (catalytic domain) versions of the enzyme, as their properties may differ. | |
| Cell-Based Assays | Low cell permeability of the inhibitor. | While allosteric inhibitors are often designed for better permeability, this can still be a factor. If direct inhibition is not observed, consider using cell lines with higher expression of PTP1B or optimizing treatment duration. |
| Off-target effects. | PTP1B shares structural homology with other phosphatases, such as TCPTP. It is crucial to test the inhibitor's effect on related phosphatases to ensure specificity. Off-target effects on kinases can also occur. | |
| Cellular compensation mechanisms. | Cells may adapt to PTP1B inhibition by altering the expression or activity of other signaling molecules. Perform time-course experiments to capture transient effects and analyze multiple downstream targets. | |
| High background phosphorylation. | Ensure serum starvation is adequate to reduce baseline phosphorylation of signaling proteins before stimulation (e.g., with insulin). |
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay using a Phosphopeptide Substrate
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
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Recombinant human PTP1B (catalytic domain or full-length)
-
This compound
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Phosphopeptide substrate (e.g., a peptide derived from the insulin receptor β-subunit)
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Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT, 0.01% Triton X-100
-
Malachite Green Phosphate Detection Kit
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96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant in all wells.
-
Enzyme Preparation: Dilute recombinant PTP1B in cold Assay Buffer to the desired working concentration. Keep on ice.
-
Assay Setup:
-
Add 25 µL of Assay Buffer to "blank" (no enzyme) and "control" (enzyme, no inhibitor) wells.
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Add 25 µL of the diluted this compound to the "inhibitor" wells.
-
Add 25 µL of diluted PTP1B enzyme to the "control" and "inhibitor" wells. Add 25 µL of Assay Buffer to the "blank" wells.
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Pre-incubate the plate at 30°C for 15 minutes.
-
-
Reaction Initiation: Add 50 µL of the phosphopeptide substrate (at 2x the final desired concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time may need optimization.
-
Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Subtract the absorbance of the "blank" wells from all other wells. Calculate the percentage of inhibition relative to the "control" wells.
Protocol 2: Cellular Assay for PTP1B Inhibition - Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of the insulin receptor in a cell-based model.
Materials:
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Cells expressing the human insulin receptor (e.g., CHO-IR, HepG2)
-
This compound
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Cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Insulin
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total-Insulin Receptor
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum starve the cells for 4-6 hours in serum-free medium to reduce basal phosphorylation levels.
-
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired time (e.g., 1-4 hours).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes). Include an unstimulated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated insulin receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total insulin receptor to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of insulin receptor phosphorylation as a ratio of phosphorylated to total protein.
Visualizations
PTP1B Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow: Cellular Assay
Caption: Workflow for assessing this compound activity in a cellular context.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
how to minimize PTP1B-IN-4 cytotoxicity
Welcome to the technical support center for PTP1B-IN-4. This guide provides troubleshooting protocols and answers to frequently asked questions to help researchers minimize potential cytotoxicity and ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during in-vitro experiments with this compound.
Question 1: Why are my cells showing high levels of cytotoxicity after treatment with this compound?
High cytotoxicity can stem from several factors, ranging from experimental setup to the inherent biology of the cell line used. The most common causes are:
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Supraphysiological Concentrations: The concentration of this compound used may be too high, leading to off-target effects or overwhelming the cellular machinery. The reported IC50 for this compound is 8 µM, and initial experiments should use concentrations around this value.[1]
-
Compound Solubility and Stability: this compound is soluble in DMSO and ethanol.[2] Poorly dissolved or precipitated compound can cause mechanical stress and non-specific toxicity to cells. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
-
Off-Target Effects: While this compound is an allosteric inhibitor, high concentrations may lead to inhibition of other phosphatases or cellular proteins.[3][4] The active sites of protein tyrosine phosphatases (PTPs) can be highly conserved, creating a risk of off-target binding.
-
On-Target Cytotoxicity: The inhibition of PTP1B itself can sometimes lead to cell death, depending on the cellular context. PTP1B plays complex roles in cell signaling, and its inhibition can sensitize certain cancer cells to chemotherapy-induced apoptosis. In some contexts, PTP1B can promote apoptosis by potentiating ER stress signaling.
Question 2: How can I determine the optimal, non-toxic working concentration for my experiments?
The key is to establish a therapeutic window where you observe PTP1B inhibition with minimal cell death. This can be achieved by performing a dose-response curve.
-
Determine the CC50: First, determine the 50% cytotoxic concentration (CC50) for your specific cell line. This involves treating cells with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) for your desired experimental duration and measuring cell viability using an assay like MTT or MTS.
-
Determine the IC50: Next, determine the 50% inhibitory concentration (IC50) in your cell system. This involves treating cells with a narrower range of concentrations around the reported IC50 of 8 µM and measuring the phosphorylation status of a known PTP1B substrate, such as the Insulin Receptor (IR) or Akt.
-
Calculate the Selectivity Index (SI): The SI is calculated as CC50 / IC50. A higher SI value indicates a wider window between the desired inhibitory effect and unwanted cytotoxicity. Aim to use concentrations at or slightly above the IC50 that are well below the CC50.
Question 3: How can I distinguish between on-target and off-target cytotoxicity?
Differentiating between on-target and off-target effects is crucial for validating your results.
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Genetic Knockdown Comparison: Use siRNA or shRNA to specifically knock down PTP1B expression in your cells. If the phenotype (including any observed cytotoxicity) of PTP1B knockdown cells is similar to that of cells treated with this compound, it suggests the effect is on-target.
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Rescue Experiments: If you observe cytotoxicity, attempt to "rescue" the cells by overexpressing a form of PTP1B that is resistant to the inhibitor (if available) or by modulating downstream pathways.
-
Use a Structurally Unrelated Inhibitor: If possible, use another PTP1B inhibitor with a different chemical scaffold. If both compounds produce the same biological effect, it is more likely to be an on-target phenomenon.
Frequently Asked Questions (FAQs)
Q1: What are the recommended handling and storage procedures for this compound?
Proper handling is essential to maintain the compound's integrity and ensure experimental reproducibility.
| Parameter | Recommendation | Source(s) |
| Solubility | Soluble in DMSO or ethanol. | |
| Stock Solution Prep | Prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO. Warm gently if needed to fully dissolve. | |
| Short-Term Storage | Aliquot stock solutions and store at -20°C for up to one month. | |
| Long-Term Storage | For storage longer than one month, keep aliquots at -80°C. | |
| Usage | Before use, thaw the aliquot and ensure the compound is fully dissolved. Avoid repeated freeze-thaw cycles. |
Q2: Can PTP1B inhibition be expected to cause cell death in my model?
This is highly dependent on the cell type and its reliance on signaling pathways regulated by PTP1B. PTP1B is a key negative regulator of insulin and leptin signaling. However, its role in cancer is multifaceted, acting as both a tumor suppressor and promoter depending on the context. For example, in some cholangiocarcinoma models, increasing PTP1B levels sensitizes cells to cytotoxic chemotherapy, suggesting that its inhibition could be protective. Conversely, in other cancers, PTP1B activates oncogenic kinases like Src, so its inhibition could reduce proliferation. It is essential to review the literature for the role of PTP1B in your specific biological system.
Q3: What are the primary signaling pathways affected by this compound?
This compound, by inhibiting PTP1B, is expected to enhance the phosphorylation of PTP1B substrates. This leads to the potentiation of several key signaling pathways:
-
Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B enhances insulin signaling through the PI3K-Akt pathway.
-
Leptin Signaling: PTP1B targets JAK2, a kinase downstream of the leptin receptor. Inhibition of PTP1B can therefore enhance leptin signaling.
-
Growth Factor Signaling: PTP1B has been shown to interact with and regulate signaling from receptors like ErbB2 and EGFR, although these effects can be context-dependent.
Experimental Protocols
Protocol 1: Determining CC50 via MTS Assay
This protocol outlines how to determine the concentration of this compound that reduces cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in your culture medium. A common range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for your desired experimental time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS (or similar viability) reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability (%) against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Validating On-Target Effect via Western Blot
This protocol confirms that this compound is inhibiting its target in your cells by assessing the phosphorylation of a downstream substrate.
-
Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Treat them with a non-toxic concentration of this compound (determined from Protocol 1, e.g., 10 µM) for a short duration (e.g., 1-2 hours).
-
Stimulation: For insulin pathway analysis, starve the cells of serum for 4-6 hours, then stimulate with insulin (e.g., 100 nM) for 10-15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against phospho-IR, total-IR, phospho-Akt, total-Akt, and a loading control like GAPDH.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: An increase in the ratio of phosphorylated protein to total protein in the this compound-treated samples compared to the vehicle control confirms on-target activity.
References
PTP1B-IN-4 Technical Support Center: Your Guide to Successful Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-competitive allosteric inhibitor of PTP1B.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[2][3][4] This allosteric mechanism contributes to its selectivity for PTP1B over other phosphatases.[2]
Q2: What is the IC₅₀ of this compound?
The reported half-maximal inhibitory concentration (IC₅₀) for this compound is 8 µM.
Q3: What are the primary research applications for this compound?
This compound is primarily used in research related to obesity and diabetes. PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition can enhance these signals.
Q4: How should I store and handle this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q5: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, a common vehicle is 10% DMSO in corn oil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC₅₀ values between experiments. | - Enzyme batch variability: Different batches of recombinant PTP1B can have varying activity. - Substrate concentration: Incorrect substrate concentration can affect IC₅₀ determination. - Incubation time: Insufficient or inconsistent incubation time with the inhibitor. | - Qualify new enzyme batches: Always test a new batch of enzyme with a known control inhibitor to ensure consistency. - Optimize substrate concentration: Determine the Kₘ of your substrate for your specific enzyme batch and use a concentration at or near the Kₘ for inhibition assays. - Standardize incubation time: Ensure a consistent pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| No or low effect observed in cell-based assays. | - Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit PTP1B in your cell type. - Poor cell permeability: While allosteric inhibitors often have better cell permeability than active site inhibitors, this can still be a factor. - Inhibitor instability: this compound may be unstable in your cell culture medium over the course of the experiment. | - Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and endpoint. A concentration of 250 µM for 1 hour has been shown to be effective in CHO cells. - Verify target engagement: Use a positive control to confirm that PTP1B is active and can be inhibited in your cells. This could include a known PTP1B substrate or a different, cell-permeable PTP1B inhibitor. - Assess stability: If possible, measure the concentration of this compound in the culture medium over time to check for degradation. Consider refreshing the medium with the inhibitor for longer experiments. |
| Unexpected or off-target effects. | - Inhibition of other phosphatases: Although designed to be selective, high concentrations of any inhibitor may affect other enzymes. The selectivity of this compound against the highly homologous T-cell protein tyrosine phosphatase (TCPTP) is a key consideration. - Cellular toxicity: The inhibitor or the solvent (DMSO) may be toxic to the cells at the concentrations used. | - Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that gives the desired effect to minimize potential off-target effects. - Include a negative control: Use a structurally similar but inactive compound as a negative control to ensure the observed effects are due to PTP1B inhibition. - Perform a cell viability assay: Assess the viability of your cells in the presence of this compound at the working concentration using a standard assay like MTT or trypan blue exclusion. Also, include a vehicle control (DMSO) to account for solvent effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ | 8 µM | |
| Mechanism of Action | Non-competitive, allosteric | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | |
| Solubility | DMSO | |
| Effective Concentration (CHO cells) | 250 µM (1 hour) |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol describes a general procedure for measuring the inhibitory activity of this compound against recombinant PTP1B enzyme using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 80 µL of recombinant PTP1B (e.g., 50 ng) diluted in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration at Kₘ of the enzyme).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M NaOH).
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol details how to assess the effect of this compound on the phosphorylation of the insulin receptor (IR) and its downstream target Akt in a cell-based assay.
Materials:
-
Cells expressing the insulin receptor (e.g., CHO-IR, HepG2)
-
This compound
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Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 250 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Caption: Western blot workflow to assess this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
dealing with PTP1B-IN-4 precipitation in media
Welcome to the technical support center for PTP1B-IN-4. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on resolving precipitation in cell culture media.
Troubleshooting Guide
Q1: I'm observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue arising from its hydrophobic nature. The primary reasons for this include:
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Antisolvent Precipitation: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. When this stock is diluted into the aqueous environment of the cell culture medium, the drastic change in solvent polarity can cause the compound to "crash out" of the solution.[1]
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Exceeding Solubility Limit: The final concentration of this compound in your experiment may surpass its solubility limit in the specific cell culture medium being used.
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Interaction with Media Components: Components in the media, such as salts, amino acids, and proteins (especially in the presence of Fetal Bovine Serum - FBS), can interact with this compound and reduce its solubility.[2]
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Temperature and pH Shifts: Rapid changes in temperature (e.g., adding a room temperature stock solution to cold media) or pH can decrease the solubility of the compound.[2]
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Improper Stock Solution Handling: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation.
Q2: How can I prevent this compound from precipitating in my cell culture media?
Here are several strategies to prevent and resolve precipitation issues:
-
Optimize the Dilution Method:
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Serial Dilution: Instead of a single-step dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed (37°C) serum-free media first, before adding it to your final culture volume. This gradual change in solvent composition can help maintain solubility.[1]
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Rapid Mixing: When adding the diluted inhibitor to your culture, ensure rapid and thorough mixing to avoid localized high concentrations.
-
-
Adjust Experimental Parameters:
-
Lower the Final Concentration: If possible, reducing the final concentration of this compound in your assay is the most direct way to avoid exceeding its solubility limit.
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Increase Serum Concentration: For some hydrophobic compounds, the proteins in FBS can help to stabilize them and prevent precipitation. If your experimental design allows, consider increasing the FBS percentage.[1]
-
Use a Carrier Protein: In serum-free conditions, the addition of a carrier protein like bovine serum albumin (BSA) may help to improve solubility.
-
-
Proper Stock Solution Management:
-
Prepare Aliquots: Aliquot your this compound DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Correct Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
-
Solubilization Aids (Use with Caution):
-
Sonication: Brief sonication of the diluted solution can help to redissolve small amounts of precipitate.
-
Gentle Warming: Gently warming the media containing the inhibitor to 37°C may also aid in dissolution.
Note: The effectiveness of these methods should be validated for your specific cell line and assay, as they can potentially affect cell viability or the stability of other media components.
-
Frequently Asked Questions (FAQs)
General Properties
Q3: What is this compound and what is its mechanism of action?
This compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is an enzyme that removes phosphate groups from tyrosine residues on proteins, acting as a negative regulator in several signaling pathways, including the insulin and leptin pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of key signaling molecules, making it a valuable tool for studying metabolic diseases like obesity and diabetes.
Q4: What is the IC₅₀ of this compound?
The reported half-maximal inhibitory concentration (IC₅₀) of this compound for the PTP1B enzyme is 8 µM.
Experimental Use
Q5: What is a typical working concentration for this compound in cell-based assays?
A concentration of 250 µM has been used to stimulate insulin receptor (IR) phosphorylation in Chinese Hamster Ovary (CHO) cells overexpressing the human IR after a 1-hour incubation. However, the optimal concentration can vary depending on the cell line and the specific endpoint of the experiment. It is recommended to perform a dose-response experiment to determine the effective concentration for your system.
Q6: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q7: How should I store my this compound stock solution?
For long-term storage (up to 6 months), it is recommended to store the DMSO stock solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q8: What are the potential effects of this compound on cell viability?
While specific cytotoxicity data for this compound is limited in the provided search results, high concentrations of some PTP1B inhibitors have been shown to reduce cell viability. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line.
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ (PTP1B enzyme) | 8 µM | |
| Effective In Vitro Concentration | 250 µM (in CHO cells for IR phosphorylation) | |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Adherent Cells with this compound
-
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes and pipettes
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
On the day of the experiment, pre-warm the complete and serum-free media to 37°C.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare the working solution (example for a final concentration of 10 µM from a 10 mM stock): a. In a sterile tube, perform a serial dilution. For example, first dilute the 10 mM stock 1:10 in serum-free medium to get a 1 mM intermediate solution. b. Further dilute the intermediate solution in complete medium to achieve the final desired concentrations for your experiment. c. Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (typically ≤ 0.1%).
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, proceed with downstream analysis (e.g., western blotting for protein phosphorylation, cell viability assay).
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified insulin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell treatment with this compound.
References
interpreting unexpected results with PTP1B-IN-4
Welcome to the technical support resource for PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This guide is designed for researchers, scientists, and drug development professionals to address common and unexpected results during experiments with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address potential issues you might encounter when using this compound in your experiments.
Q1: I am not observing the expected increase in insulin receptor (IR) phosphorylation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of response. Here is a troubleshooting guide:
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Cellular Context: The expression level of PTP1B can vary significantly between cell types. Cells with low endogenous PTP1B expression may show a minimal response to its inhibition. We recommend verifying PTP1B expression in your cell line by Western blot.
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Inhibitor Concentration and Incubation Time: this compound has a reported IC50 of 8 μM in enzymatic assays[1]. However, the optimal concentration for cell-based assays can be significantly higher and requires empirical determination. We recommend performing a dose-response experiment with concentrations ranging from 10 μM to 250 μM and varying incubation times (e.g., 1, 6, 12, 24 hours)[1].
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Insulin Stimulation: The effect of PTP1B inhibition on IR phosphorylation is most pronounced in the presence of insulin. Ensure you are stimulating the cells with an appropriate concentration of insulin (e.g., 10-100 nM) for a sufficient duration (e.g., 15-30 minutes) before cell lysis.
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Experimental Protocol: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. This includes the use of phosphatase inhibitors in your lysis buffer and blocking with Bovine Serum Albumin (BSA) instead of milk to reduce background.
Q2: My results show an unexpected effect on a signaling pathway other than the insulin signaling pathway. Is this an off-target effect of this compound?
A2: This is a possibility. While this compound is an allosteric inhibitor, which can offer better selectivity than active-site inhibitors, off-target effects can still occur. Here’s what to consider:
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PTP1B's Diverse Roles: PTP1B is known to regulate multiple signaling pathways beyond insulin signaling, including the leptin and JAK/STAT pathways[2][3][4]. Therefore, effects on these pathways might be due to on-target inhibition of PTP1B. PTP1B can dephosphorylate JAK2 and STAT3, negatively regulating leptin signaling. It has also been implicated in the regulation of STAT6 signaling.
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Selectivity against other PTPs: A significant challenge in developing PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP). While allosteric inhibitors like this compound are designed for better selectivity, cross-reactivity with TCPTP or other phosphatases cannot be entirely ruled out. We recommend testing the effect of this compound on TCPTP activity if you suspect off-target effects.
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Cellular Context-Dependent Effects: The function of PTP1B can be context-dependent, acting as both a negative and positive regulator of different signaling pathways. For instance, while it negatively regulates insulin signaling, it has been shown to have a positive role in ErbB2 (Neu)-induced tumorigenesis.
Q3: I am observing cytotoxicity or a decrease in cell viability after treating my cells with this compound. Is this expected?
A3: While this compound is primarily studied for its effects on metabolic signaling, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines.
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Dose-dependent Toxicity: All compounds can be toxic at high concentrations. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT or CCK-8 assay) before proceeding with functional experiments.
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PTP1B's Role in Cell Growth and Survival: PTP1B is involved in regulating signaling pathways that control cell growth, proliferation, and apoptosis. Inhibition of PTP1B can, in some contexts, lead to decreased cell proliferation or induction of apoptosis, particularly in cancer cell lines where PTP1B may play a pro-oncogenic role. For example, PTP1B inhibition has been shown to mediate the degradation of the Bcr-Abl oncoprotein.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate the effects of this compound.
Protocol 1: Western Blot Analysis of Insulin Receptor (IR) and Akt Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
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Cell line of interest (e.g., CHO cells overexpressing human IR, HepG2, or 3T3-L1 adipocytes)
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This compound (dissolved in DMSO)
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Insulin solution (100 µM stock)
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Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking Buffer (5% w/v BSA in TBST)
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Primary antibodies (anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined incubation time (e.g., 1 hour).
-
Stimulate cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: In Vitro PTP1B Enzymatic Assay
This colorimetric assay measures the enzymatic activity of PTP1B and the inhibitory effect of this compound.
Materials:
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Recombinant human PTP1B enzyme
-
This compound
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p-Nitrophenyl phosphate (pNPP) as a substrate
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Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
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96-well microplate
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Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare the pNPP substrate solution in the assay buffer.
-
-
Enzymatic Reaction:
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Add the assay buffer, this compound dilutions (or vehicle), and recombinant PTP1B enzyme to the wells of a 96-well plate.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (if necessary, e.g., with NaOH).
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (enzymatic assay) | 8 µM | |
| Effective concentration in CHO cells | 250 µM (for 1 hour) | |
| Selectivity of Trodusquemine (another allosteric PTP1B inhibitor) | PTP1B IC50: 1 µM; TCPTP IC50: 224 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: Leptin-JAK/STAT signaling and PTP1B's regulatory role.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-4 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PTP1B-IN-4 in their experiments. The information is designed to help address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. Unlike competitive inhibitors that bind to the active site, this compound binds to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This allosteric mechanism can offer greater selectivity over other highly homologous protein tyrosine phosphatases[3]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibition a therapeutic target for type 2 diabetes and obesity[4][5].
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 8 µM. However, it is important to note that IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time.
Q3: What are the common assay formats for measuring PTP1B inhibition?
The most common in vitro assays for PTP1B activity utilize either a colorimetric or a fluorogenic substrate.
-
Colorimetric Assay: This method often uses p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to produce p-nitrophenol, which is a yellow-colored product that can be quantified by measuring absorbance at 405 nm.
-
Fluorescence-Based Assays: These assays employ substrates that become fluorescent upon dephosphorylation by PTP1B. They are generally more sensitive than colorimetric assays.
Q4: Why am I observing high variability in my this compound assay results?
High variability in enzyme assays can stem from several factors. For this compound assays, consider the following:
-
Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. Precipitation of the inhibitor will lead to inconsistent concentrations in the assay wells.
-
Enzyme Instability: PTP1B is sensitive to storage conditions and repeated freeze-thaw cycles. Loss of enzyme activity can lead to variable results.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated inhibitor or enzyme, can introduce significant variability.
-
Assay Conditions: Variations in incubation time, temperature, and buffer pH can all impact enzyme activity and inhibitor potency.
Q5: My IC50 value for this compound is different from the published value. What could be the reason?
Discrepancies in IC50 values are common and can be attributed to several factors:
-
Different Assay Formats: IC50 values obtained from a colorimetric pNPP assay may differ from those from a fluorescence-based assay or a cellular assay.
-
Substrate Concentration: The IC50 value of a non-competitive inhibitor like this compound should be independent of the substrate concentration. However, if the inhibitor has a mixed mode of inhibition, this may not be the case.
-
Enzyme Concentration: The concentration of PTP1B in the assay can influence the apparent IC50 value.
-
Purity of this compound: The purity of the inhibitor can affect its potency.
-
Buffer Components: Components in the assay buffer, such as detergents or DMSO, can influence inhibitor activity.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
| Possible Cause | Recommendation |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Minimize the time the substrate is in the assay buffer before the reaction is initiated. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that glassware is thoroughly cleaned to remove any phosphate contamination, which can interfere with colorimetric assays that detect phosphate. |
| Compound Interference | Test the effect of this compound on the assay readout in the absence of the enzyme to check for intrinsic fluorescence or absorbance. |
Issue 2: Low or No PTP1B Enzyme Activity
| Possible Cause | Recommendation |
| Improper Enzyme Storage | Aliquot the PTP1B enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Enzyme Denaturation | Keep the enzyme on ice at all times when not in use. Thaw the enzyme rapidly and place it on ice immediately. |
| Incorrect Buffer pH | PTP1B is most active at a pH between 5.5 and 6.0. Verify the pH of your assay buffer. |
| Absence of Reducing Agent | The catalytic cysteine of PTP1B needs to be in a reduced state for activity. Include a reducing agent like Dithiothreitol (DTT) in the assay buffer. |
Issue 3: Inconsistent IC50 Values for this compound
| Possible Cause | Recommendation |
| Inhibitor Precipitation | This compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1-2%). Visually inspect for any precipitation. The addition of a non-ionic detergent like Tween-20 (e.g., 0.01%) can help prevent aggregation of promiscuous inhibitors. |
| Time-Dependent Inhibition | Pre-incubate PTP1B with this compound for a period before adding the substrate to allow for the binding to reach equilibrium. The optimal pre-incubation time should be determined empirically. |
| Batch-to-Batch Variability of Enzyme | The activity of recombinant PTP1B can vary between different batches. It is advisable to characterize each new lot of enzyme to ensure consistency. |
| Off-Target Effects | In cellular assays, this compound may have off-target effects that can influence the readout and lead to variable results. Consider using a secondary, structurally unrelated PTP1B inhibitor to confirm that the observed phenotype is due to PTP1B inhibition. |
Data Presentation
Table 1: Representative IC50 Values for PTP1B Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| This compound | 8 | Allosteric, non-competitive | |
| Ursolic Acid | ~10-15 | Positive Control | |
| RK-682 | 10.4 ± 1.6 | Positive Control | |
| Sodium Orthovanadate | 204.1 ± 25.15 nM | Standard Inhibitor |
Table 2: Key Parameters for PTP1B Assays
| Parameter | Recommended Value/Range | Notes |
| pH | 5.5 - 7.4 | Optimal activity is typically at a slightly acidic pH. |
| Temperature | Room Temperature to 37°C | Ensure consistent temperature throughout the experiment. |
| DTT Concentration | 1 mM | To maintain the active state of the enzyme. |
| DMSO Concentration | ≤ 1-2% | High concentrations can inhibit enzyme activity. |
| pNPP Concentration | At or below Km | For determining the potency of non-competitive inhibitors. |
| PTP1B Concentration | Low nM range | Should be in the linear range of the assay. |
Experimental Protocols
Protocol 1: Colorimetric PTP1B Inhibition Assay using pNPP
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
PTP1B Enzyme: Prepare a working solution of recombinant human PTP1B in cold Assay Buffer. The final concentration in the assay will need to be optimized.
-
pNPP Substrate: Prepare a stock solution of pNPP in Assay Buffer.
-
This compound: Prepare a stock solution in 100% DMSO. Create a serial dilution in Assay Buffer, ensuring the final DMSO concentration is constant.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure (96-well plate format): a. Add 10 µL of serially diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells. b. Add 80 µL of the PTP1B enzyme working solution to each well. c. Pre-incubate the plate at 37°C for 15-30 minutes. d. Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 50 µL of Stop Solution to each well. g. Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based PTP1B Inhibition Assay
This protocol utilizes a generic fluorogenic phosphatase substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, and 1 mM DTT. Avoid buffers containing sulfonic acids like HEPES, as they can compete with inhibitor binding.
-
PTP1B Enzyme: Prepare a working solution of recombinant human PTP1B in cold Assay Buffer. The final concentration will be in the low nM range and needs to be optimized.
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic substrate (e.g., DiFMUP) in DMSO and then dilute in Assay Buffer.
-
This compound: Prepare a stock solution in 100% DMSO and create a serial dilution in Assay Buffer.
-
-
Assay Procedure (384-well black plate format): a. Add 2.5 µL of serially diluted this compound or vehicle control to the wells. b. Add 10 µL of the PTP1B enzyme working solution to each well. c. Pre-incubate the plate at room temperature for 15-30 minutes, protected from light. d. Initiate the reaction by adding 12.5 µL of the fluorogenic substrate solution to each well. e. Read the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP).
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic read).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described in the colorimetric assay protocol.
-
Visualizations
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PTP1B-IN-4 Treatment
Welcome to the technical support center for PTP1B-IN-4, a valuable tool for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the incubation time and other experimental parameters for this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several signaling pathways, most notably the insulin and leptin signaling cascades.[2][3] By inhibiting PTP1B, this compound helps to maintain the phosphorylated (active) state of key proteins like the insulin receptor and its substrates, thereby enhancing downstream signaling.[1][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in studies related to metabolic diseases such as type 2 diabetes and obesity, due to its role in modulating insulin and leptin signaling. It is also utilized in cancer research, as PTP1B has been implicated in the regulation of signaling pathways involved in cell growth and proliferation.
Q3: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A3: A common starting point for this compound is a concentration of 250 µM with an incubation time of 1 hour, which has been shown to stimulate insulin receptor phosphorylation in Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor. However, the optimal concentration and incubation time are highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the day of use.
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
Possible Cause 1: Suboptimal Incubation Time or Concentration.
-
Solution: The optimal incubation time and concentration of this compound can vary significantly between cell lines. It is recommended to perform a time-course experiment (e.g., 1, 4, 8, 12, 24, 48, 72 hours) and a dose-response experiment (e.g., ranging from low micromolar to the IC50 of 8 µM and higher) to identify the ideal conditions for your specific cell line and experimental goal. For example, in D492 breast epithelial cells, a different PTP1B inhibitor showed effects on cell survival after 72 hours of treatment with 16 µM.
Possible Cause 2: Poor Cell Permeability.
-
Solution: Some PTP1B inhibitors have poor cell permeability. While this compound is designed to be cell-permeable, its efficiency can be cell-line dependent. Consider using a positive control that is known to be cell-permeable and effective in your system. If permeability is a persistent issue, alternative delivery methods such as liposomal formulations could be explored, though this would require significant experimental optimization.
Possible Cause 3: Inhibitor Inactivity.
-
Solution: Ensure that this compound has been stored correctly to maintain its activity. Prepare fresh dilutions from a properly stored stock solution for each experiment. To confirm the activity of your inhibitor, you can perform an in vitro PTP1B enzymatic assay using a recombinant PTP1B enzyme and a suitable substrate like p-nitrophenyl phosphate (pNPP).
Issue 2: High cell toxicity or off-target effects observed.
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of any compound can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Based on these results, select a concentration that effectively inhibits PTP1B without causing significant cell death. For instance, studies with other PTP1B inhibitors on breast cancer cell lines have shown cytotoxic effects at concentrations ranging from 25 to 100 µM after 24 hours of incubation.
Possible Cause 2: Off-target effects.
-
Solution: The active sites of protein tyrosine phosphatases (PTPs) are highly conserved, which can lead to off-target inhibition of other PTPs. To investigate this, you can assess the phosphorylation status of known substrates of other common PTPs. If off-target effects are suspected, using a lower, more specific concentration of this compound is recommended. Additionally, consider using a secondary, structurally different PTP1B inhibitor to confirm that the observed phenotype is due to the specific inhibition of PTP1B.
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Ensure consistency in cell density, passage number, and serum concentration in your culture media, as these factors can influence cellular signaling and response to treatment. Standardize your experimental workflow as much as possible.
Possible Cause 2: Instability of the inhibitor in culture media.
-
Solution: While information on the long-term stability of this compound in cell culture media is limited, it is good practice to refresh the media with a new inhibitor for longer incubation periods (e.g., every 24 hours) to ensure a consistent concentration.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Treatment: Treat the cells with a predetermined concentration of this compound (based on literature or a preliminary dose-response experiment, e.g., 8 µM).
-
Time Points: Lyse the cells at various time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours) post-treatment.
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Analysis: Analyze the phosphorylation status of a key downstream target of PTP1B (e.g., phospho-Insulin Receptor, phospho-Akt) via Western blotting or ELISA to identify the time point with the most significant and consistent effect.
Protocol 2: Determining Optimal Concentration (Dose-Response)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 8, 10, 25, 50 µM) for the optimal incubation time determined in Protocol 1.
-
Analysis: Analyze the phosphorylation of the target protein to determine the lowest concentration that provides the maximal desired effect (EC50).
-
Viability Check: Concurrently, perform a cell viability assay to ensure the selected concentrations are not causing significant cytotoxicity.
Data Presentation
Table 1: Example Incubation Times and Concentrations for PTP1B Inhibitors in Various Cell Lines
| Cell Line | Inhibitor | Concentration | Incubation Time | Observed Effect |
| CHO (overexpressing human IR) | This compound | 250 µM | 1 hour | Stimulated insulin receptor phosphorylation |
| D492 (breast epithelial) | PTP1B inhibitor | 8 µM | 72 hours | Reduced cell division |
| D492 (breast epithelial) | PTP1B inhibitor | 16 µM | 72 hours | Majority of cells dead |
| TonB.210 (Bcr-Abl expressing) | PTP1B inhibitor | 35 µM | 2 hours | Examined Bcr-Abl expression and function |
| MCF-7, MDA-MB-231 (breast cancer) | Vanadium-based PTP1B inhibitors | 25 - 100 µM | 24 hours | Reduced cell viability |
Visualizations
Caption: PTP1B signaling in insulin and leptin pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time and concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Live-cell imaging of enzyme-substrate interaction reveals spatial regulation of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTP1B-IN-4 Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of PTP1B-IN-4 to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions for both the solid compound and solutions.
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For optimal stability, stock solutions should be stored at -80°C. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, researchers should be vigilant for the following indicators:
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Inconsistent Experimental Results: A gradual or sudden loss of inhibitory activity in your assays could signify compound degradation.
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Changes in Physical Appearance: Any change in the color or solubility of the compound or its solutions might indicate degradation.
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Appearance of New Peaks in Analytical Data: When analyzing the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new peaks that were not present in the initial analysis is a strong indicator of degradation.
Q4: What are the likely chemical groups on this compound that are susceptible to degradation?
Based on its chemical structure, this compound has several functional groups that could be susceptible to degradation under suboptimal conditions. These include:
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Sulfonamide Group: This group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the sulfur-nitrogen bond.
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Benzofuran Core: The ether linkage within the benzofuran ring system could be liable to cleavage under harsh acidic conditions.
-
Aromatic Bromine Substituents: While generally stable, carbon-bromine bonds on aromatic rings can be susceptible to photolytic cleavage upon exposure to high-energy light.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, suggesting potential causes and solutions related to this compound stability.
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity in Assays | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions for each experiment from a properly stored stock solution. - Verify the storage conditions of your stock solution (temperature, protection from light). - Perform a quality control check on your stock solution using an appropriate analytical method (e.g., HPLC) to assess its purity. |
| Inconsistent Results Between Experiments | Partial degradation of the compound due to improper handling or storage. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Ensure that the solvent used for preparing solutions is anhydrous and of high purity. - Protect solutions from direct light exposure during preparation and use. |
| Precipitate Forms in Stored Solution | The compound may have limited solubility or has degraded into less soluble products. | - Briefly sonicate the solution to attempt redissolving the precipitate. - If precipitation persists, it is advisable to prepare a fresh solution. - Consider using a slightly different solvent system if solubility is a persistent issue, after verifying compatibility with your experimental setup. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 2 years | Store in a tightly sealed container, protected from light and moisture. |
| Solution in DMSO | 4°C | 2 weeks | For short-term storage. Protect from light. |
| Solution in DMSO | -80°C | 6 months | Recommended for long-term storage. Use aliquots to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
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Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B (e.g., 30%) and increase linearly to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength or use a diode array detector to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system as described in Protocol 1
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in foil.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Potential degradation pathways of this compound.
References
troubleshooting western blots for PTP1B signaling
Welcome to the technical support center for Protein Tyrosine Phosphatase 1B (PTP1B) signaling analysis. This guide provides detailed troubleshooting advice, protocols, and technical information to help researchers, scientists, and drug development professionals successfully perform Western blot experiments for PTP1B and its associated pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Western blotting of PTP1B and its phosphorylated substrates.
Problem 1: Weak or No Signal for PTP1B
Question: I am not detecting any band for PTP1B (approx. 50 kDa) on my Western blot. What could be the cause?
Answer: A weak or absent signal is a common issue that can stem from multiple steps in the Western blot workflow. Follow this troubleshooting guide to identify and resolve the problem.
Troubleshooting Steps:
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Check Protein Expression Levels: PTP1B expression can vary significantly between cell lines and tissues.
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Verify Antibody Performance: The primary antibody may not be active or optimized for your conditions.
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Solution: Check the antibody datasheet for the recommended dilution and storage conditions. It's advisable to titrate the antibody to find the optimal concentration for your specific experimental setup. An antibody's activity can be quickly checked using a dot blot.
-
-
Optimize Protein Transfer: Inefficient transfer of proteins from the gel to the membrane will result in a weak signal.
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Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For a ~50 kDa protein like PTP1B, ensure your transfer time and voltage are optimized. Larger proteins may require longer transfer times.
-
-
Enhance Detection Sensitivity: The detection reagents may not be sensitive enough to pick up the signal.
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Solution: Increase the exposure time when imaging the blot. Using a more sensitive chemiluminescent substrate can also significantly boost the signal.
-
Caption: Troubleshooting workflow for weak or no PTP1B signal.
Problem 2: High Background on the Blot
Question: My Western blot for PTP1B signaling has a very high background, making it difficult to see specific bands. How can I reduce it?
Answer: High background can obscure your results and is often caused by insufficient blocking, non-specific antibody binding, or inadequate washing.
Troubleshooting Steps:
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Optimize Blocking: Inadequate blocking is a primary cause of high background.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Increase the concentration of your blocking agent (e.g., 5% BSA or non-fat milk). Crucially, when detecting phosphorylated proteins, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that will be detected by phospho-specific antibodies, leading to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.
-
-
Adjust Antibody Concentrations: Both primary and secondary antibody concentrations might be too high.
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Solution: Decrease the concentration of both antibodies. Titrate them to find the lowest concentration that still provides a strong specific signal.
-
-
Improve Washing Steps: Insufficient washing leaves unbound antibodies on the membrane.
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Solution: Increase the number and duration of your wash steps (e.g., 4-5 washes of 5-10 minutes each) with a buffer containing a detergent like Tween 20 (e.g., TBST). Ensure you use enough wash buffer to fully submerge the blot.
-
-
Check Membrane Handling: Membranes can easily pick up contaminants.
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Solution: Always handle the membrane with clean forceps and gloves. Ensure the membrane does not dry out at any point during the immunodetection process.
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Problem 3: Multiple Non-Specific Bands Appear
Question: I see my target band, but there are many other non-specific bands on the blot. What should I do?
Answer: Non-specific bands can arise from several sources, including sample degradation, antibody cross-reactivity, or too much protein loaded on the gel.
Troubleshooting Steps:
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Ensure Sample Integrity: Proteins can degrade during sample preparation, leading to smaller, non-specific bands.
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Solution: Always prepare fresh lysates and keep samples on ice. Crucially, add a cocktail of protease and phosphatase inhibitors to your lysis buffer. Phosphatase inhibitors are essential for studying signaling events to prevent dephosphorylation of your target substrates.
-
-
Optimize Protein Load: Overloading the gel can cause proteins to bleed into adjacent lanes and increase the likelihood of non-specific antibody binding.
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Solution: Reduce the amount of total protein loaded per lane. A typical range is 10-50 µg of cell lysate. You may need to perform serial dilutions to find the optimal loading amount.
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Re-evaluate Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
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Solution: Ensure your primary antibody is validated for the application and species you are using. Consider using a monoclonal antibody, which is often more specific than a polyclonal antibody. Running a negative control, such as a lysate from a knockout/knockdown cell line, can confirm antibody specificity.
-
-
Adjust Incubation and Washing: Similar to high background, optimizing antibody incubation and washing can reduce non-specific bands.
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Solution: Reduce the primary antibody concentration and/or incubation time. Increase the stringency of your washes by increasing the duration or number of wash steps.
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Quantitative Data & Reagent Recommendations
Proper concentrations and conditions are critical for a successful Western blot. The tables below summarize key quantitative data for PTP1B Western blotting.
Table 1: PTP1B Antibody Recommendations
| Antibody Name/Clone | Host/Type | Recommended WB Dilution | Observed MW | Vendor (Cat. #) |
| PTP1B [EPR22474] | Rabbit Monoclonal | 1:1000 | ~50 kDa | Abcam (ab244207) |
| PTP1B | Rabbit Polyclonal | 1:1000 | ~50 kDa | Cell Signaling (5311) |
| PTP1B/PTPN1 | Rabbit Polyclonal | 1:1000 - 1:5000 | ~50 kDa | Novus Bio (NBP2-89139) |
| PTP1B | Rabbit Polyclonal | 1:500 - 1:1000 | ~50 kDa | US Bio (403914) |
Table 2: Common Reagent Concentrations
| Reagent | Purpose | Working Concentration | Key Considerations |
| SDS-PAGE Gel | Protein Separation | 8-12% Acrylamide | Use a lower percentage for larger proteins, higher for smaller. |
| Protein Load | Sample Amount | 10-50 µg / lane | Optimize based on target protein abundance. |
| Blocking Buffer | Reduce Background | 5% BSA in TBST | Avoid milk for phospho-protein detection. |
| Wash Buffer | Remove Unbound Ab | TBST (0.1% Tween 20) | Increase Tween 20 concentration for more stringent washes. |
| Protease Inhibitors | Prevent Degradation | 1X Cocktail | Add fresh to lysis buffer. |
| Phosphatase Inhibitors | Preserve Phosphorylation | 1X Cocktail | Essential for signaling studies. |
Signaling Pathways & Experimental Protocols
PTP1B in Insulin Signaling
PTP1B is a critical negative regulator of the insulin signaling pathway. It acts by dephosphorylating key tyrosine residues on the Insulin Receptor (IR) and Insulin Receptor Substrates (IRS-1/2). This action attenuates downstream signaling through the PI3K/AKT and MAPK pathways, ultimately reducing cellular glucose uptake. Understanding this pathway is crucial for interpreting Western blot results related to insulin resistance, diabetes, and obesity.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Detailed Protocol: Western Blotting for PTP1B Signaling
This protocol is optimized for detecting PTP1B and its phosphorylated substrates.
1. Sample Preparation (Lysis)
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Place cell culture dishes on ice and wash cells twice with ice-cold PBS.
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Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails (1X final concentration).
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Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (protein lysate) to a new, clean tube.
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Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
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Normalize protein samples to the same concentration with lysis buffer and 2X Laemmli sample buffer.
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Denature samples by heating at 95-100°C for 5-10 minutes.
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Load 10-50 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
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Transfer proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol. Use appropriate transfer conditions for a ~50 kDa protein.
3. Immunodetection
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After transfer, briefly wash the membrane with TBST. You can stain with Ponceau S at this stage to visualize total protein and confirm transfer efficiency.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
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Incubate the membrane with the primary antibody (e.g., anti-PTP1B or anti-phospho-substrate) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
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Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
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Repeat the wash steps as in step 4.
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Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.
Caption: Standard experimental workflow for Western blotting.
References
PTP1B-IN-4 interference with assay reagents
Welcome to the technical support center for PTP1B-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[3][4][5] By inhibiting PTP1B, this compound can enhance insulin receptor phosphorylation and downstream signaling.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound against PTP1B is 8 µM.
Q3: In which cellular pathways is PTP1B involved?
PTP1B is a critical regulator in several signaling pathways. It primarily dephosphorylates the insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway. By doing so, it attenuates both insulin and leptin signaling. PTP1B has also been implicated in the regulation of other pathways, including those involving the epidermal growth factor receptor (EGFR) and STAT6.
Signaling Pathway of PTP1B in Insulin and Leptin Regulation
References
ensuring complete dissolution of PTP1B-IN-4 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the complete dissolution of PTP1B-IN-4 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: The recommended vehicle for this compound is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil. This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.
Q2: My this compound solution appears cloudy or shows precipitation. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully dissolved. This can lead to inaccurate dosing and reduced bioavailability. Refer to the troubleshooting guide below for a step-by-step approach to address this issue. Gentle heating and/or sonication can aid in the dissolution process.
Q3: Are there alternative vehicles I can use if the recommended one is not suitable for my experiment?
A3: Yes, for poorly soluble compounds, alternative formulation strategies can be employed. These include the use of co-solvents like Polyethylene Glycol 300 (PEG300), surfactants such as Tween-80, or complexing agents like cyclodextrins. For a similar compound, PTP1B-IN-2, a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used to achieve a clear solution.[1]
Q4: What are the potential signs of in vivo precipitation after administration?
A4: Visual signs of precipitation at the injection site (for subcutaneous or intraperitoneal routes) can include inflammation, irritation, or the formation of a palpable mass. Systemically, precipitation can lead to variable and lower-than-expected drug exposure, resulting in inconsistent efficacy or toxicity data.
Q5: How can I assess the stability of my this compound formulation?
A5: It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, it should be for a short period at a controlled temperature (e.g., 2-8°C), and the solution should be visually inspected for any signs of precipitation before administration. For longer-term stability, analytical methods such as HPLC would be required to quantify the compound's concentration and purity over time.
Troubleshooting Guide: this compound Dissolution for In Vivo Studies
This guide provides a systematic approach to troubleshoot and resolve common issues related to the dissolution of this compound for in vivo experiments.
Problem: Precipitate or Cloudiness Observed in the Formulation
Possible Causes:
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Incomplete dissolution of this compound.
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Incorrect solvent ratios.
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Low temperature affecting solubility.
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Poor quality of solvents or compound.
Solutions:
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Ensure Proper Dissolution Technique:
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First, dissolve this compound completely in DMSO to create a stock solution.
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Gradually add the corn oil to the DMSO stock solution while vortexing or stirring continuously to ensure proper mixing.
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Gentle Heating and Sonication:
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Warm the solution gently in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
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Use a sonicator to break down any small particles and facilitate solubilization.
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Verify Solvent Quality:
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Use high-purity, anhydrous DMSO and sterile corn oil to avoid introducing impurities or water that could affect solubility.
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-
Consider Alternative Formulations:
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If precipitation persists, explore alternative vehicle compositions as outlined in the table below. It is crucial to perform a small-scale pilot test to confirm solubility before preparing a large batch.
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Data Presentation: Alternative Formulation Strategies for Poorly Soluble PTP1B Inhibitors
| Vehicle Component | Function | Example Formulation (for a similar inhibitor, PTP1B-IN-2)[1] | Considerations |
| Co-solvents (e.g., PEG300, PEG400) | Increase the polarity of the vehicle to enhance the solubility of hydrophobic compounds. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Can cause toxicity at high concentrations. A vehicle-only control group is essential. |
| Surfactants (e.g., Tween-80) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | May alter drug absorption and distribution. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes with the hydrophobic drug, shielding it from the aqueous environment and increasing solubility. | Vehicle containing 20% SBE-β-CD in Saline has been suggested for similar compounds. | Can alter the pharmacokinetic profile of the drug. |
Experimental Protocols
Protocol for Preparation of this compound in 10% DMSO/90% Corn Oil
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile Corn Oil
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Sterile, conical tubes
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, dose, and injection volume. Calculate the required mass of this compound and the volumes of DMSO and corn oil.
-
Prepare DMSO Stock Solution: Accurately weigh the this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO to the tube.
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Dissolve the Compound: Vortex the mixture until the this compound is completely dissolved in the DMSO. If necessary, gently warm the solution in a 37°C water bath or sonicate for short intervals until a clear solution is obtained.
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Add Corn Oil: While continuously vortexing, slowly add the calculated volume of corn oil to the DMSO solution. Continue to vortex until a homogenous and clear solution is formed.
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Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, repeat the gentle heating or sonication steps.
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Administration: Use the freshly prepared formulation for in vivo administration on the same day.
Mandatory Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A typical workflow for an in vivo efficacy study with this compound.
References
Validation & Comparative
PTP1B-IN-4: A Comparative Guide to a Key Allosteric Inhibitor of Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PTP1B-IN-4 with other allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Overcoming the challenge of active site conservation among protein tyrosine phosphatases, allosteric inhibitors offer a promising avenue for achieving selectivity. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological and experimental frameworks.
Performance Comparison of PTP1B Allosteric Inhibitors
This compound, also identified as 'compound 3' in seminal studies by Wiesmann et al., demonstrates potent non-competitive, allosteric inhibition of PTP1B.[1][2] Its performance, alongside other notable allosteric inhibitors, is summarized below. These inhibitors primarily target an allosteric site formed by the α3, α6, and α7 helices, located approximately 20 Å from the catalytic site.[1][3] Binding to this site locks the catalytically crucial WPD loop in an open, inactive conformation.[4]
| Inhibitor | Type | Target Site | IC50 (µM) | Ki (µM) | Binding Affinity (Kd) | Notes |
| This compound (Compound 3) | Non-competitive allosteric | α3-α6-α7 helices | 8 | - | - | Demonstrates strong dose-dependent inhibition. |
| Compound 1 (Wiesmann et al.) | Non-competitive allosteric | α3-α6-α7 helices | 350 | - | - | A weak inhibitor from the same series as this compound. |
| Compound 2 (Wiesmann et al.) | Non-competitive allosteric | α3-α6-α7 helices | 22 | - | - | Shows moderate, dose-dependent inhibition. |
| Trodusquemine (MSI-1436) | Non-competitive allosteric | C-terminal domain | 1 | 0.6 (for PTP1B1-405) | - | Exhibits high specificity over the closely related T-cell protein tyrosine phosphatase (TCPTP). |
| DPM-1001 | Allosteric | C-terminal domain | - | - | - | A derivative of trodusquemine with potentially improved properties. |
| Amorphadiene (AD) | Allosteric | C-terminus of the catalytic domain | ~50 | - | - | A nonpolar terpenoid that can bind simultaneously with benzobromarone derivatives. |
Mechanism of Action and Signaling Pathways
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS). Inhibition of PTP1B enhances and prolongs insulin signaling, leading to increased glucose uptake. This compound has been shown to stimulate the phosphorylation of the insulin receptor and downstream proteins like IRS-1 and Akt in cellular models.
Below are diagrams illustrating the insulin signaling pathway and the mechanism of allosteric inhibition of PTP1B.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PTP1B inhibitors.
PTP1B Enzymatic Inhibition Assay (p-Nitrophenyl Phosphate)
This colorimetric assay measures the enzymatic activity of PTP1B by detecting the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
Materials:
-
Human recombinant PTP1B
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
1 M NaOH (for stopping the reaction)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A specific concentration of the test inhibitor (or DMSO for control)
-
Human recombinant PTP1B enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding pNPP to each well to a final concentration of 2 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTP1B Inhibitors: PTP1B-IN-4 and MSI-1436 (Trodusquemine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B-IN-4 and MSI-1436, also known as trodusquemine. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.[1][2][3] This comparison aims to objectively present the available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Overview and Mechanism of Action
Both this compound and MSI-1436 are described as non-competitive, allosteric inhibitors of PTP1B.[4][5] Allosteric inhibition offers a potential advantage over active-site directed inhibition by providing greater selectivity against other highly conserved protein tyrosine phosphatases.
MSI-1436 (Trodusquemine) is a naturally occurring aminosterol that has been extensively studied. It binds to a unique allosteric site within the C-terminal, non-catalytic segment of PTP1B, leading to the stabilization of an inactive conformation of the enzyme. This mechanism contributes to its high selectivity.
This compound is also classified as a non-competitive allosteric inhibitor of PTP1B. However, detailed information regarding its specific binding site and the precise mechanism of allosteric modulation is not publicly available.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and MSI-1436. It is important to note the significant disparity in the depth of characterization between the two compounds.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | MSI-1436 (Trodusquemine) |
| PTP1B IC₅₀ | 8 µM | ~1 µM |
| Mechanism | Non-competitive, allosteric | Non-competitive, allosteric |
| Selectivity | Data not available | ~200-fold over TCPTP (IC₅₀ ~224 µM) |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | MSI-1436 (Trodusquemine) |
| Cellular Activity | Stimulates insulin receptor (IR) phosphorylation in CHO cells at 250 µM. Also induces phosphorylation of IRS-1 and Akt. | Enhances insulin-stimulated IRβ and STAT3 phosphorylation in HepG2 cells. Restores metabolic flexibility in insulin-resistant equine hepatic progenitor cells. |
| In Vivo Efficacy | Data not available | Reduces body weight, improves plasma insulin and leptin in diet-induced obese mice. Reverses atherosclerosis in LDLR-/- mice. Stimulates tissue regeneration in zebrafish and mice. |
| Pharmacokinetics | Data not available | Poor oral bioavailability. Administered via injection in preclinical and clinical studies. |
| Clinical Trials | No clinical trials reported | Completed Phase I trials for obesity and type 2 diabetes, demonstrating good tolerability. |
Signaling Pathways and Experimental Workflows
Visual representations of the PTP1B signaling pathway and a general experimental workflow for inhibitor testing are provided below.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: General workflow for PTP1B inhibitor evaluation.
Experimental Protocols
PTP1B Enzymatic Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PTP1B using a colorimetric substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Test compound (e.g., this compound or MSI-1436) dissolved in DMSO
-
Known PTP1B inhibitor as a positive control (e.g., sodium orthovanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme solution. Include wells for a negative control (DMSO vehicle) and a positive control inhibitor.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Discussion and Conclusion
The comparison between this compound and MSI-1436 (trodusquemine) is currently limited by the scarcity of publicly available data for this compound.
MSI-1436 (Trodusquemine) has a substantial body of evidence supporting its activity as a potent and selective allosteric inhibitor of PTP1B. Preclinical studies have demonstrated its efficacy in animal models of obesity, diabetes, and atherosclerosis. Furthermore, it has progressed to Phase I clinical trials, where it was found to be well-tolerated. The primary drawback of MSI-1436 appears to be its poor oral bioavailability, necessitating administration by injection.
This compound , on the other hand, is presented with minimal characterization. While it is described as a non-competitive allosteric inhibitor with a reported IC₅₀ of 8 µM, there is a lack of data on its selectivity, detailed cellular effects beyond initial insulin receptor phosphorylation at a high concentration, and any in vivo activity or pharmacokinetic properties. Without this information, a thorough assessment of its potential as a research tool or therapeutic lead is not possible.
References
On-Target Efficacy of PTP1B-IN-4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the on-target effects of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), benchmarked against other known inhibitors. This document provides a summary of key performance data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.[1][2] this compound is a cell-permeable, non-competitive allosteric inhibitor of PTP1B.[3][4][5] This guide provides a comparative overview of its on-target effects with supporting data and methodologies.
Quantitative Comparison of PTP1B Inhibitors
The following table summarizes the key biochemical and cellular activities of this compound in comparison to other notable PTP1B inhibitors. Direct head-to-head comparative studies for this compound are limited in publicly available literature; therefore, data is compiled from various sources.
| Inhibitor | Type | Mechanism of Action | PTP1B IC50 | Selectivity over TCPTP | Cellular Activity |
| This compound | Allosteric | Non-competitive | 8 µM | Data not available | Stimulates Insulin Receptor (IR) phosphorylation in CHO cells |
| Trodusquemine (MSI-1436) | Allosteric | Non-competitive | ~1 µM | ~200-fold | Enhances insulin signaling in HepG2 cells; fat-specific weight loss in obese mice |
| JTT-551 | Mixed-type | - | Kᵢ of 0.22 µM | ~42-fold | Reduced blood glucose in diabetic mice |
| Amorphadiene | Allosteric | Non-competitive | ~50 µM | 5- to 6-fold | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new studies.
Biochemical Assay: PTP1B Inhibition IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B using a fluorescence-based substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Fluorescence-based PTP substrate (e.g., DiFMUP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)
-
Test compound (e.g., this compound) and control inhibitors
-
DMSO for compound dilution
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP).
-
Calculate the initial reaction rates and normalize them to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Insulin Receptor Phosphorylation
This protocol describes a method to assess the effect of a PTP1B inhibitor on insulin receptor phosphorylation in a cellular context using Western blotting.
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium and supplements
-
Insulin
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed CHO-IR cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for a designated period (e.g., 4-6 hours).
-
Pre-treat the cells with the test compound (e.g., this compound at 250 µM) or vehicle control for 1 hour.
-
Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-IR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total IR antibody to normalize for protein loading.
Signaling Pathways and Workflows
Visual diagrams are provided below to illustrate the PTP1B signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of PTP1B-IN-4 and Competitive Inhibitors for Protein Tyrosine Phosphatase 1B
A Guide for Researchers and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of PTP1B inhibitors has led to two primary classes of molecules: allosteric inhibitors, such as PTP1B-IN-4, and competitive inhibitors that target the enzyme's active site. This guide provides a detailed comparative analysis of these two inhibitor classes, supported by experimental data and methodologies, to aid researchers and drug development professionals in their pursuit of novel PTP1B-targeted therapeutics.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and competitive inhibitors lies in their mechanism of action, dictated by their distinct binding sites on the PTP1B enzyme.
This compound: An Allosteric Approach
This compound is a non-competitive, allosteric inhibitor of PTP1B.[1] Unlike competitive inhibitors that directly block the active site, allosteric inhibitors bind to a separate, distinct site on the enzyme. This binding event induces a conformational change in the protein, which in turn alters the active site's geometry and renders it less efficient or inactive. This mechanism offers the potential for greater selectivity, as allosteric sites are often less conserved across different phosphatases compared to the highly conserved active site.[2][3] The allosteric binding site for inhibitors like this compound is located approximately 20 Å from the catalytic site and is flanked by α-helices α3, α6, and α7.[2][4]
Competitive Inhibitors: A Direct Blockade
Competitive inhibitors, as their name suggests, directly compete with the substrate for binding to the active site of PTP1B. This active site contains a highly conserved P-loop, which includes the catalytic cysteine residue (Cys215) essential for the dephosphorylation reaction. By occupying this site, competitive inhibitors prevent the substrate from binding and being dephosphorylated. While effective, the high degree of conservation in the active site among protein tyrosine phosphatases presents a significant challenge in developing selective competitive inhibitors, potentially leading to off-target effects.
Performance Data: A Quantitative Comparison
The efficacy of an inhibitor is quantified by various parameters, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being the most common. The following tables summarize publicly available data for this compound and a selection of representative competitive PTP1B inhibitors. It is important to note that a direct comparison of these values should be made with caution, as they are often determined in different laboratories using varied experimental conditions.
| Inhibitor | Type | IC50 (μM) | Reference |
| This compound | Allosteric | 8 |
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Reference(s) |
| Trodusquemine | Allosteric | 1 | - | |
| Compound 10a | Competitive | 0.19 | - | |
| CD00466 | Competitive | 0.73 | - | |
| Gambogic acid | Competitive | 0.47 | - | |
| Salvianolic acid B | Non-competitive | 23.35 | 31.71 (Ki), 20.08 (Kis) | |
| Vanadium Complex 5 | Competitive | 0.1672 | 0.0667 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed experimental protocols are crucial. Below are methodologies for key experiments used in the characterization of PTP1B inhibitors.
PTP1B Enzymatic Inhibition Assay (Colorimetric)
This assay is a fundamental method for determining the inhibitory activity of compounds against PTP1B.
Principle: The assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm. A decrease in absorbance in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound.
-
Add the PTP1B enzyme to the reaction mixture and pre-incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between an inhibitor and the target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the PTP1B protein is immobilized. When an inhibitor binds to the immobilized PTP1B, the refractive index changes, and this change is proportional to the mass of the bound inhibitor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PTP1B protein
-
Test compounds (inhibitors)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the PTP1B protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the binding and dissociation phases in real-time to generate sensorgrams.
-
Regenerate the sensor surface between injections to remove the bound inhibitor.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context.
Principle: PTP1B dephosphorylates the insulin receptor (IR), thereby downregulating insulin signaling. An effective PTP1B inhibitor will block this dephosphorylation, leading to an increase in the phosphorylation of the IR upon insulin stimulation. This can be detected using phospho-specific antibodies.
Materials:
-
Cell line overexpressing the human insulin receptor (e.g., CHO-IR)
-
Cell culture medium and supplements
-
Insulin
-
Test compounds (inhibitors)
-
Lysis buffer
-
Antibodies: anti-phospho-IR (specific to phosphorylated tyrosine residues) and anti-total-IR
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Culture the cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes).
-
Lyse the cells to extract the proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the insulin receptor using Western blotting or ELISA with phospho-specific and total IR antibodies.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the phosphorylated IR signal to the total IR signal.
-
An increase in the ratio of phosphorylated IR to total IR in the presence of the inhibitor indicates its efficacy in the cellular environment.
Visualizing the Mechanisms
To better understand the distinct mechanisms of this compound and competitive inhibitors, the following diagrams illustrate the key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 3. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating PTP1B-IN-4: A Comparative Guide Using PTP1B Knockout Models
For Researchers, Scientists, and Drug Development Professionals
PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of insulin and leptin signaling pathways.[1][2] The use of PTP1B knockout mice is the gold standard for confirming that the effects of a PTP1B inhibitor are indeed mediated by the intended target. The fundamental principle is that a specific PTP1B inhibitor should have minimal to no effect in mice lacking the PTP1B enzyme.
Comparative Efficacy of PTP1B Inhibition in Wild-Type vs. PTP1B Knockout Models
The following tables summarize the expected outcomes of treating wild-type (WT) and PTP1B knockout (KO) mice with a PTP1B inhibitor like PTP1B-IN-4. The data presented is illustrative and based on findings from studies with other PTP1B inhibitors, such as antisense oligonucleotides and small molecules.[3][4]
Table 1: Effects on Glucose Homeostasis
| Parameter | Wild-Type (WT) + PTP1B Inhibitor | PTP1B KO + PTP1B Inhibitor | Expected Outcome for On-Target Effect |
| Fasting Blood Glucose | Significant Decrease | No significant change | Inhibitor effect is absent in KO mice. |
| Glucose Tolerance (GTT) | Improved glucose clearance | No significant improvement | Inhibitor cannot improve upon the already enhanced glucose tolerance of KO mice. |
| Insulin Sensitivity (ITT) | Increased insulin sensitivity | No significant change | The inhibitor's sensitizing effect is redundant in mice lacking PTP1B. |
Table 2: Effects on Insulin Signaling Pathway
| Parameter | Wild-Type (WT) + PTP1B Inhibitor | PTP1B KO + PTP1B Inhibitor | Expected Outcome for On-Target Effect |
| Insulin Receptor (IR) Phosphorylation | Increased | No significant change | The inhibitor cannot further increase IR phosphorylation in the absence of its target. |
| IRS-1 Phosphorylation | Increased | No significant change | Downstream signaling is not further enhanced by the inhibitor in KO mice. |
| Akt Phosphorylation | Increased | No significant change | The inhibitor's effect on this key downstream kinase is PTP1B-dependent. |
Table 3: Effects on Leptin Signaling and Body Weight
| Parameter | Wild-Type (WT) + PTP1B Inhibitor | PTP1B KO + PTP1B Inhibitor | Expected Outcome for On-Target Effect |
| JAK2 Phosphorylation | Increased | No significant change | The inhibitor's effect on the leptin signaling pathway is absent in KO mice. |
| STAT3 Phosphorylation | Increased | No significant change | Downstream leptin signaling is not enhanced by the inhibitor in KO mice. |
| Body Weight on High-Fat Diet | Reduced weight gain | No significant change | The inhibitor's anti-obesity effect is not observed in the already lean KO mice. |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design for validating this compound, the following diagrams are provided.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PTP1B-IN-4 Across Various Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in different cell line models. The data presented here is intended to facilitate the design and interpretation of experiments aimed at validating the efficacy of this compound.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity. This compound has been identified as an inhibitor of PTP1B with an IC50 of 8 μM. This guide summarizes the known cellular activity of this compound and provides a framework for its cross-validation in relevant cell models.
Quantitative Data on this compound Activity
| Cell Line | Assay | Key Findings / Expected Outcome | Reference / Rationale |
| CHO-IR | Insulin Receptor (IR) Phosphorylation | Finding: this compound (250 µM, 1 hour) stimulates insulin receptor phosphorylation.[1] | Direct experimental evidence. |
| IRS-1 and Akt Phosphorylation | Finding: this compound induces the phosphorylation of IRS-1 and Akt, downstream targets of the insulin receptor.[1] | Direct experimental evidence. | |
| HepG2 (Human Hepatoma) | IR, IRS-1, Akt Phosphorylation | Expected Outcome: this compound is expected to increase the phosphorylation of IR, IRS-1, and Akt, thereby enhancing insulin sensitivity. | PTP1B is a known negative regulator of insulin signaling in HepG2 cells. Inhibition of PTP1B by other compounds has been shown to increase insulin-stimulated phosphorylation of these key signaling proteins. |
| Glucose Uptake | Expected Outcome: Increased glucose uptake is anticipated following treatment with this compound. | Enhanced insulin signaling in hepatocytes leads to increased glucose uptake and utilization. | |
| 3T3-L1 (Mouse Adipocytes) | IR, IRS-1, Akt Phosphorylation | Expected Outcome: this compound should lead to elevated phosphorylation levels of IR, IRS-1, and Akt in response to insulin. | PTP1B plays a crucial role in insulin resistance in adipose tissue. Its inhibition is expected to restore insulin sensitivity. |
| Glucose Uptake | Expected Outcome: this compound is predicted to enhance insulin-stimulated glucose uptake. | Adipocytes are a primary site of insulin-mediated glucose disposal. | |
| L6 (Rat Myotubes) | IR, IRS-1, Akt Phosphorylation | Expected Outcome: Increased phosphorylation of insulin signaling pathway components is the anticipated effect of this compound. | Skeletal muscle is a major tissue for insulin-mediated glucose uptake. |
| Glucose Uptake | Expected Outcome: this compound should promote glucose uptake in L6 myotubes. | Enhanced insulin signaling in muscle cells stimulates the translocation of glucose transporters to the cell membrane. |
Experimental Protocols
To facilitate the cross-validation of this compound, detailed protocols for key experiments are provided below.
Western Blotting for Insulin Receptor Phosphorylation
This protocol is designed to assess the phosphorylation status of the insulin receptor (IR) and its downstream targets (IRS-1, Akt) in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (anti-phospho-IR, anti-total-IR, anti-phospho-IRS-1, anti-total-IRS-1, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., CHO-IR, HepG2, 3T3-L1, or L6) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with the desired concentration of this compound for the specified time. Stimulate with insulin (e.g., 100 nM) for 10-15 minutes where required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake into cells, a key functional outcome of enhanced insulin signaling.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-Deoxy-D-[³H]glucose or a non-radioactive glucose analog.
-
Insulin.
-
This compound.
-
Lysis buffer (e.g., 0.1% SDS).
-
Scintillation counter or appropriate plate reader for non-radioactive methods.
Procedure:
-
Cell Culture and Differentiation: Plate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) and differentiate them according to standard protocols.
-
Treatment:
-
Wash the cells with KRH buffer.
-
Incubate the cells in serum-free medium containing this compound for the desired time.
-
Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose to the cells and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of each sample.
Visualizing the Molecular Pathway and Experimental Design
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Insulin signaling pathway and the role of PTP1B inhibition.
Caption: General workflow for cross-validating this compound activity.
References
A Comparative Guide to the Efficacy of PTP1B Inhibitors: In Vitro Profile of PTP1B-IN-4 and In Vivo Performance of Trodusquemine
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the protein tyrosine phosphatase 1B (PTP1B) inhibitor PTP1B-IN-4 and the well-characterized allosteric inhibitor, Trodusquemine. While in vitro data for this compound are available, a lack of published in vivo studies necessitates the use of Trodusquemine as a comparator to illustrate the translation from in vitro potency to in vivo efficacy.
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote weight loss. This guide delves into the available efficacy data for this compound and contrasts it with the extensive preclinical data for Trodusquemine.
In Vitro Efficacy: this compound
This compound has been identified as a non-competitive, allosteric inhibitor of the PTP1B enzyme. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. This mechanism can offer advantages in terms of selectivity over inhibitors that target the highly conserved active site of protein tyrosine phosphatases.
Quantitative In Vitro Data for this compound
| Parameter | Value | Cell/Enzyme System | Source |
| IC50 | 8 µM | PTP1B enzyme | [1][2] |
| IC50 | 4 µM | 403 residue PTP1B form | [3] |
| Cellular Activity | Stimulates insulin receptor (IR), IRS-1, and Akt phosphorylation | CHO cells overexpressing human IR (at 250 µM) | [2] |
Comparative Analysis: this compound vs. Trodusquemine
Due to the absence of publicly available in vivo data for this compound, a direct comparison of its in vitro and in vivo efficacy is not feasible. To provide a comprehensive guide, we will compare the in vitro profile of this compound with the well-documented in vitro and in vivo efficacy of Trodusquemine (also known as MSI-1436), another allosteric PTP1B inhibitor.
Trodusquemine has been investigated in various preclinical models and has demonstrated significant effects on metabolic parameters.
In Vitro Efficacy Comparison
| Inhibitor | Mechanism | IC50/Ki | Cellular Activity |
| This compound | Non-competitive, allosteric | 8 µM | Stimulates IR, IRS-1, and Akt phosphorylation in CHO cells[2] |
| Trodusquemine (MSI-1436) | Non-competitive, allosteric | Ki of 0.6 µM for full-length PTP1B | Enhances insulin-stimulated tyrosine phosphorylation of IRβ and STAT3 in HepG2 cells |
In Vivo Efficacy of Trodusquemine (MSI-1436)
Trodusquemine has demonstrated significant therapeutic potential in animal models of obesity and diabetes.
| Animal Model | Dosage and Administration | Key Findings | Source |
| Diet-induced obese (DIO) mice | Not specified | Suppressed appetite, reduced body weight (fat-specific), improved plasma insulin and leptin levels. | |
| Equine metabolic syndrome (EMS) horses | Intravenous treatment | Ameliorated liver insulin sensitivity, modulated autophagy and ER stress, reduced systemic inflammation. | |
| HER2-positive animal models of breast cancer | Not specified | Attenuated HER2 signaling, inhibited tumor growth, and abrogated metastasis to the lung. | |
| Diet-induced obese mice (DPM-1001, an analog) | Oral administration | Displayed anti-diabetic properties, enhanced signaling through insulin and leptin receptors. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]
- 3. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating PTP1B Inhibition: A Comparative Guide to Trodusquemine (MSI-1436) and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for validating the downstream effects of inhibiting Protein Tyrosine Phosphatase 1B (PTP1B): the use of a selective small molecule inhibitor, Trodusquemine (MSI-1436), and gene silencing with small interfering RNA (siRNA). Understanding the nuances and outcomes of each approach is critical for robust target validation in drug discovery and academic research.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Validating the on-target effects of PTP1B inhibitors is crucial. This guide compares the downstream signaling consequences of a potent PTP1B inhibitor, Trodusquemine, with the effects of PTP1B-specific siRNA. Both methods are shown to enhance insulin signaling, primarily through the increased phosphorylation of key downstream effectors like the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS-1), and Akt. While Trodusquemine offers a pharmacologically relevant approach, siRNA provides a genetically precise method for target validation.
Comparative Analysis of Downstream Effects
The primary downstream effect of PTP1B inhibition is the potentiation of the insulin signaling cascade. Both Trodusquemine and PTP1B siRNA lead to an increase in the phosphorylation of key signaling nodes. The following table summarizes the quantitative effects observed in various studies.
| Downstream Target | Treatment | Cell/Tissue Type | Observed Effect | Citation |
| p-Insulin Receptor (IR) | Trodusquemine (MSI-1436) | HepG2 cells | Significantly enhanced insulin-stimulated tyrosine phosphorylation of IR beta. | [1][3] |
| p-Insulin Receptor (IR) | PTP1B knockout | Mouse Liver and Muscle | Increased phosphorylation of the insulin receptor following insulin injection. | [2] |
| p-IRS-1 | PTP1B knockout | Mouse Hepatocytes | Prolonged insulin-stimulated tyrosine phosphorylation of IRS-1. | |
| p-Akt | Trodusquemine (MSI-1436) | Equine Liver Progenitor Cells | Increased AKT1 mRNA expression and decreased levels of the 52 kDa AKT1 subunit after treatment. | |
| p-Akt | PTP1B shRNA | Diabetic Mouse Liver | 35% increase in basal Akt phosphorylation and a 60% increase in insulin-stimulated Akt phosphorylation compared to scrambled shRNA. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Cell Culture and Treatment with Trodusquemine (MSI-1436)
-
Cell Line: HepG2 (human liver carcinoma) cells are a common model for studying insulin signaling.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in DMEM with 0.1% FBS.
-
Prepare a stock solution of Trodusquemine (MSI-1436) in an appropriate solvent (e.g., water or DMSO).
-
Pre-treat cells with Trodusquemine (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours).
-
Stimulate cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes).
-
Immediately place plates on ice and proceed to cell lysis.
-
PTP1B siRNA Transfection
-
siRNA: A pool of 3 target-specific 19-25 nucleotide siRNAs designed to knock down human PTP1B expression is recommended. A scrambled, non-targeting siRNA should be used as a negative control.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for the chosen cell line.
-
Protocol (for a 6-well plate):
-
One day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.
-
Solution A: Dilute 20-80 pmols of PTP1B siRNA into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature.
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Add 0.8 ml of siRNA Transfection Medium to the transfection mixture and gently overlay onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Add 1 ml of normal growth medium containing 2x FBS and antibiotics and incubate for an additional 18-24 hours before proceeding with experiments.
-
Confirm PTP1B knockdown by Western blot or RT-qPCR.
-
Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies specific for p-IR (Tyr1150/1151), p-IRS-1 (Tyr612), p-Akt (Ser473), and total IR, IRS-1, and Akt overnight at 4°C. Dilute antibodies in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Measure the band intensity for both the phosphorylated and total protein using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
-
Conclusion
Both the small molecule inhibitor Trodusquemine and PTP1B-specific siRNA serve as effective tools for validating the downstream consequences of PTP1B inhibition. Trodusquemine provides a model for a therapeutic agent, demonstrating the effects of enzymatic inhibition. In contrast, siRNA offers a highly specific genetic approach to confirm that the observed effects are a direct result of reduced PTP1B expression. The congruent findings from both methodologies—enhanced insulin receptor, IRS-1, and Akt phosphorylation—provide strong evidence for the role of PTP1B as a key negative regulator of insulin signaling and validate it as a therapeutic target. The choice between these methods will depend on the specific research question, with their combined use offering the most comprehensive validation of PTP1B's role in cellular signaling.
References
A Comparative Guide to the Specificity of PTP1B Inhibitors in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-4, and other notable alternatives. The focus is on the specificity of these inhibitors in complex biological environments, a critical factor for their therapeutic potential and the avoidance of off-target effects. Due to the high homology between PTP1B and other protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), achieving selectivity is a primary challenge in the development of PTP1B inhibitors.[1][2]
Introduction to PTP1B and its Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[1] Consequently, inhibitors of PTP1B are being actively investigated as potential therapeutics for type 2 diabetes, obesity, and cancer.[1] The primary hurdle in developing PTP1B inhibitors is achieving selectivity over other phosphatases, especially TCPTP, which shares a high degree of sequence identity in its catalytic domain with PTP1B. Non-selective inhibition can lead to undesirable off-target effects. This guide examines the specificity of this compound and compares it with other well-characterized PTP1B inhibitors.
Comparative Analysis of PTP1B Inhibitor Specificity
The following table summarizes the available data on the inhibitory potency and selectivity of this compound and three other PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and DPM-1001.
| Inhibitor | PTP1B IC50/Ki | TCPTP IC50/Ki | Selectivity (TCPTP/PTP1B) | Mechanism of Action |
| This compound | 4 µM (IC50, full-length) | Not Available | Not Available | Non-competitive, allosteric |
| Trodusquemine (MSI-1436) | ~1 µM (IC50) | 224 µM (IC50) | ~224-fold | Non-competitive, allosteric |
| JTT-551 | 0.22 µM (Ki) | 9.3 µM (Ki) | ~42-fold | Mixed-type |
| DPM-1001 | 0.1 µM (IC50) | Not Available | Not specified, but described as specific | Non-competitive |
Note on this compound: While this compound is described as a selective, non-competitive allosteric inhibitor of PTP1B, publicly available peer-reviewed literature with quantitative data on its selectivity against other phosphatases, such as TCPTP, is currently unavailable. Its IC50 value for PTP1B is reported to be 4 µM for the full-length enzyme and 8 µM for the truncated catalytic domain.
Signaling Pathways and Experimental Workflows
To visualize the role of PTP1B and the mechanism of its inhibition, as well as the general workflow for inhibitor characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
PTP1B Enzymatic Inhibition Assay (p-Nitrophenyl Phosphate)
This assay determines the in vitro inhibitory activity of a compound against PTP1B using a chromogenic substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
5 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant PTP1B in the assay buffer to a final concentration of 20–75 nM.
-
Add 10 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 170 µL of the PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPP solution (final concentration typically 0.625–10 mM) to each well.
-
Allow the reaction to proceed at 37°C for 10-30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Phosphatase Selectivity Profiling
This protocol is designed to assess the selectivity of a PTP1B inhibitor against other phosphatases, most importantly TCPTP.
Materials:
-
Recombinant PTP1B, TCPTP, and other phosphatases of interest (e.g., SHP2, CD45).
-
Assay buffers appropriate for each phosphatase.
-
Substrate (e.g., pNPP or a specific phosphopeptide).
-
Test inhibitor at a range of concentrations.
-
96-well plates and a microplate reader.
Procedure:
-
Perform enzymatic assays for each phosphatase individually, following a protocol similar to the PTP1B inhibition assay described above.
-
For each phosphatase, determine the IC50 value of the test inhibitor.
-
Calculate the selectivity index by dividing the IC50 value for the off-target phosphatase (e.g., TCPTP) by the IC50 value for PTP1B. A higher selectivity index indicates greater selectivity for PTP1B.
Cell-Based Insulin Receptor Phosphorylation Assay (Western Blot)
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context by measuring the phosphorylation of the insulin receptor.
Materials:
-
Cell line expressing the insulin receptor (e.g., HepG2 or CHO-IR).
-
Cell culture medium and supplements.
-
PTP1B inhibitor.
-
Insulin.
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting equipment.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (IR).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the PTP1B inhibitor at desired concentrations (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IR.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation upon inhibitor treatment.
References
A Comparative Guide to the Bioavailability of PTP1B-IN-4 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-4, and its analogs. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. However, a significant challenge in the development of PTP1B inhibitors has been achieving adequate oral bioavailability. This guide summarizes available data, details experimental protocols for assessing bioavailability, and visualizes key pathways to inform research and development efforts.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that downregulates insulin and leptin signaling, and its inhibition is a validated strategy for the treatment of metabolic diseases. A major obstacle in the clinical translation of PTP1B inhibitors is their typically low oral bioavailability. This is often due to the chemical properties required for binding to the enzyme's active site, which can hinder absorption from the gastrointestinal tract.
This guide focuses on this compound, a non-competitive allosteric inhibitor of PTP1B, and compares its bioavailability profile with that of its analogs, DPM-1001 and trodusquemine (MSI-1436). While specific quantitative oral bioavailability data for this compound is not publicly available, DPM-1001 has been developed as an orally bioavailable analog of the poorly bioavailable parent compound, trodusquemine.
Data Presentation: Comparative Bioavailability of PTP1B Inhibitors
The following table summarizes the available information on the chemical properties and bioavailability of this compound and its key analogs. A significant data gap exists for the quantitative oral bioavailability of this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mechanism of Action | IC50 (PTP1B) | Oral Bioavailability (F%) in Mice |
| This compound | C17H12Br2O6S | 504.14 | Non-competitive allosteric inhibitor | 8 µM | Not Publicly Available |
| DPM-1001 | Not Publicly Available | Not Publicly Available | Allosteric inhibitor | Not Publicly Available | Described as "orally bioavailable"[1][2][3], but specific F% value is not reported. |
| Trodusquemine (MSI-1436) | C37H72N4O5S | 685.07 | Allosteric inhibitor | Not Publicly Available | Limited oral bioavailability due to its charged nature[2]. |
Experimental Protocols
The following section details a standard experimental workflow for assessing the oral bioavailability of small molecule inhibitors like this compound and its analogs in a murine model.
In Vivo Oral Bioavailability Assessment in Mice
1. Animal Models:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Animals are acclimated for at least one week prior to the study with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Mice are fasted overnight (approximately 12 hours) before oral administration of the compound, with continued access to water.
2. Compound Formulation and Administration:
-
Vehicle: A suitable vehicle for oral administration is prepared, such as a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Oral Dosing (PO): The test compound is administered as a single dose via oral gavage at a predetermined concentration (e.g., 10 mg/kg). The volume administered is typically 10 mL/kg of body weight.
-
Intravenous Dosing (IV): For determination of absolute bioavailability, a separate cohort of mice receives the compound intravenously via the tail vein at a lower dose (e.g., 1-2 mg/kg) formulated in a suitable sterile vehicle (e.g., saline with a co-solvent like DMSO and Solutol HS 15).
3. Blood Sampling:
-
Time Points: Serial blood samples (approximately 50-100 µL) are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collection Method: Blood is collected via a suitable method, such as submandibular or saphenous vein puncture, into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
LC-MS/MS System: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the test compound in the plasma samples.
-
Chromatography: A suitable HPLC column (e.g., a C18 column) is used to separate the analyte from endogenous plasma components. A gradient elution with a mobile phase consisting of solvents like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the parent and a specific product ion of the analyte.
-
-
Calibration and Quality Control: A calibration curve is generated using blank plasma spiked with known concentrations of the compound. Quality control (QC) samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the data.
5. Pharmacokinetic Analysis:
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters Calculated: Key pharmacokinetic parameters are determined, including:
-
AUC (Area Under the Curve): The total drug exposure over time, calculated for both oral (AUC_oral) and intravenous (AUC_iv) routes.
-
Cmax: The maximum observed plasma concentration after oral administration.
-
Tmax: The time at which Cmax is reached.
-
t1/2: The elimination half-life of the compound.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
Mandatory Visualizations
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of a test compound.
Logical Relationship: this compound and Analogs
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PTP1B-IN-4: A Comparative Guide to Known PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. The development of potent and selective PTP1B inhibitors is a key focus in drug discovery. This guide provides an objective comparison of PTP1B-IN-4 against other well-characterized PTP1B inhibitors, supported by available experimental data.
Performance Comparison of PTP1B Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of other known PTP1B inhibitors. It is important to note that direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | PTP1B IC50 / Ki | Selectivity | Key Features |
| This compound | Non-competitive, Allosteric | IC50: 8 µM[1][2][3] | Information not readily available | Allosteric inhibitor with potential for research in obesity and diabetes.[1][2] |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | IC50: ~1 µM | ~200-fold selective over TCPTP. | Naturally occurring aminosterol; has been in clinical trials. |
| JTT-551 | Mixed-type | Ki: 0.22 µM | ~42-fold selective over TCPTP (Ki: 9.3 µM). | Thiazole derivative; has been in clinical trials but was discontinued. |
| DPM-1001 | Non-competitive | IC50: 100 nM (with pre-incubation) | Specific for PTP1B. | Orally bioavailable analog of Trodusquemine. |
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (using pNPP)
This protocol outlines a common method for determining the inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme to the desired concentration (e.g., 0.1-0.5 µg/mL) in cold assay buffer. Keep the enzyme on ice.
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer containing a fixed percentage of DMSO (e.g., 1%). Include a DMSO-only control.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the diluted test compound or control solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 25 µL of the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing PTP1B's Role in Cellular Signaling
The following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Workflow for PTP1B inhibitor screening using a pNPP assay.
References
Independent Verification of PTP1B-IN-4's Inhibitory Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the inhibitory profile of PTP1B-IN-4, presenting a direct comparison with other known Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The data is supported by established experimental protocols, and key biological pathways and workflows are visualized to offer a comprehensive analytical resource.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.[1][2] The development of potent and selective PTP1B inhibitors is a significant goal in drug discovery. This guide focuses on this compound, an allosteric inhibitor, and compares its performance against a panel of alternative inhibitors with varying mechanisms of action.
Comparative Inhibitory Profile
The inhibitory activities of this compound and selected alternative compounds against PTP1B are summarized below. The data, including half-maximal inhibitory concentrations (IC50), provides a quantitative basis for comparison.
| Inhibitor | PTP1B IC50 | Mechanism of Action | Selectivity Notes |
| This compound | ~8 µM [3] | Non-competitive, Allosteric | Binds to an allosteric site, not the catalytic active site. |
| Trodusquemine (MSI-1436) | ~1 µM | Non-competitive, Allosteric | Exhibits over 200-fold selectivity for PTP1B over the closely related T-cell PTP (TCPTP). |
| DPM-1001 | 100 nM (with pre-incubation) | Non-competitive | An analog of Trodusquemine with improved potency. |
| PTP Inhibitor IV | 2.5 µM | Competitive, Active-site directed | Also inhibits other PTPs such as SHP-2 (IC50 = 1.8 µM). |
| Sodium Orthovanadate | 19.3 µM (full-length PTP1B) | Competitive (pTyr mimetic) | A well-known, non-selective PTP inhibitor. |
| Mimulone | 1.9 µM | Mixed-type I | A natural flavonoid compound. |
| Mucusisoflavone B | 2.5 µM | Not specified | A natural isoflavone dimer. |
Signaling Pathways and Inhibition Mechanisms
PTP1B primarily dephosphorylates key proteins in the insulin and leptin signaling cascades. Understanding these pathways is crucial for contextualizing the action of its inhibitors.
Experimental Protocols
The determination of PTP1B inhibitory activity is commonly performed using a colorimetric in vitro enzyme assay. The following is a generalized protocol based on standard methodologies.
PTP1B Enzymatic Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Materials:
-
Recombinant Human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution at various concentrations (or solvent for control wells)
-
PTP1B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH). The stop solution also enhances the color of the product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Safety Operating Guide
Safe Disposal of PTP1B-IN-4: A Guide for Laboratory Professionals
Proper disposal of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-4, is critical to ensure personnel safety and environmental protection. This guide provides essential logistical and safety information, outlining procedural steps for the appropriate handling and disposal of this compound, which is utilized in research concerning obesity and diabetes.[1][2][3] Adherence to these guidelines is imperative due to the chemical's inherent hazards.
Key Safety and Hazard Information
This compound presents specific health and environmental risks that necessitate careful handling during the disposal process. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [4] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [4] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Procedural Steps for Proper Disposal
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant". This process must be conducted in accordance with all local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side-shields.
-
Chemical-resistant protective gloves (e.g., nitrile).
-
Impervious laboratory coat or clothing.
-
Use of a suitable respirator if dust or aerosols may be generated.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container. The container should be designated for "Toxic Chemical Waste" or "Hazardous Waste."
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be treated as hazardous waste. Collect these items in a designated, sealed waste container.
-
Solutions: Solutions containing this compound should not be disposed of down the drain. Collect them in a sealed, properly labeled, and chemical-resistant waste container. The label should clearly identify the contents, including the solvent used.
Step 3: Handling Spills
In the event of a spill, it is crucial to "Collect spillage" promptly and safely.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid creating dust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 4: Storage Pending Disposal
Store the sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents. This area should be clearly marked as a hazardous waste accumulation site.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Provide the contractor with the Safety Data Sheet for this compound to ensure they have all the necessary information for safe transport and disposal. It is imperative to "Avoid release to the environment" throughout this process.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling PTP1B-IN-4
Essential Safety and Handling Guide for PTP1B-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 8 μM, making it a valuable tool in research related to obesity and diabetes.[1][2][3] However, its handling requires strict safety protocols due to its potential hazards.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[4] Proper awareness of these risks is the first step in safe handling.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is mandatory to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.[4]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must be worn at all times to protect from splashes. A face shield offers additional protection when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Nitrile Gloves | Inspect gloves for any tears or punctures before use. Change gloves frequently, especially if they become contaminated. Do not reuse disposable gloves. |
| Body | Impervious Laboratory Coat | A fully-fastened lab coat made of a protective material should be worn to shield skin and personal clothing from potential spills. |
| Respiratory | NIOSH-Approved Respirator | Required when working with the powdered form to avoid dust inhalation, or if aerosols may be generated. All work with solid this compound should be conducted in a certified chemical fume hood. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to prevent contamination and ensure safety.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Following these steps minimizes the risk of exposure and contamination.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Designate Area: Cordon off and label a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, solvents, and containers.
-
Put on PPE: Wear all required PPE as specified in the table above.
2. Weighing and Solution Preparation (Handling the Solid):
-
Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood to prevent inhalation of dust particles.
-
Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before adding the compound.
-
Dissolving: To prepare a solution, slowly add the solvent to the solid to prevent splashing. This compound can be dissolved in DMSO.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat.
-
Hand Washing: Immediately wash hands with soap and water after removing gloves.
Disposal Plan
Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Waste Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
-
Collect Waste: Segregate all materials contaminated with this compound, including unused solutions, contaminated gloves, pipette tips, and weighing paper.
-
Containerize: Place contaminated solids into a designated, sealed, and clearly labeled hazardous waste bag. Pour liquid waste into a sealed, labeled hazardous liquid waste container.
-
Final Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste management program.
Emergency First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do not induce vomiting. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
